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3-Chloro-4-ethylbenzoic acid Documentation Hub

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  • Product: 3-Chloro-4-ethylbenzoic acid
  • CAS: 67648-07-1

Core Science & Biosynthesis

Foundational

3-Chloro-4-ethylbenzoic acid molecular weight and formula

Molecular Weight, Formula, and Synthetic Methodology Part 1: Executive Summary & Core Directive In the realm of medicinal chemistry and agrochemical synthesis, 3-Chloro-4-ethylbenzoic acid (CAS: 67648-07-1) serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Synthetic Methodology

Part 1: Executive Summary & Core Directive

In the realm of medicinal chemistry and agrochemical synthesis, 3-Chloro-4-ethylbenzoic acid (CAS: 67648-07-1) serves as a critical halogenated aromatic building block.[1][2] Its structural uniqueness lies in the cooperative electronic effects of its substituents—the electron-withdrawing carboxylic acid and the electron-donating ethyl group—which direct further functionalization with high regioselectivity.[1]

This guide moves beyond basic catalog data to provide a rigorous technical profile. We will explore its physicochemical properties, validate its synthesis via electrophilic aromatic substitution (EAS), and detail the analytical signatures required for quality assurance.

Part 2: Physicochemical Profile[3][4]

The following data constitutes the "Source of Truth" for identifying and handling this compound.

Table 1: Chemical Identity & Physical Constants

PropertyValueTechnical Note
IUPAC Name 3-Chloro-4-ethylbenzoic acidSystemic nomenclature for registry.[1][2]
CAS Registry 67648-07-1 Unique identifier for regulatory filing.[1][2]
Molecular Formula C₉H₉ClO₂ Elemental composition.[1][2][3][4][5][6]
Molecular Weight 184.62 g/mol Monoisotopic mass: ~184.03 Da.[1][2]
Appearance White to off-white crystalline solidColoration indicates oxidation/impurities.[1][2]
Melting Point 156–157 °CSharp range indicates high purity (>98%).[1][2]
Predicted logP 2.90 ± 0.2Moderately lipophilic; soluble in organic solvents (DCM, EtOAc).[1][2]
pKa (Acid) 3.98 ± 0.10Stronger acid than benzoic acid (pKa 4.[1][2]2) due to Cl- inductive effect.[1]
SMILES CCC1=C(C=C(C=C1)C(=O)O)ClMachine-readable string for chemoinformatics.[1][2][4][6]
Part 3: Structural Analysis & Synthesis Logic
3.1 Mechanistic Grounding: Regioselectivity

The synthesis of 3-chloro-4-ethylbenzoic acid is a textbook example of cooperative directing effects in electrophilic aromatic substitution.[1][2]

  • The Carboxyl Group (-COOH): A strong electron-withdrawing group (EWG) at position C1.[1][2] It deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).[1]

  • The Ethyl Group (-CH₂CH₃): An electron-donating group (EDG) at position C4.[1][2] It activates the ring and directs incoming electrophiles to the ortho positions (C3 and C5).[1]

3.2 Synthesis Protocol: Chlorination of 4-Ethylbenzoic Acid

Note: This protocol is derived from standard industrial methodologies for halogenated benzoic acids.[1][2]

Reaction Scheme: 4-Ethylbenzoic Acid + Cl₂ (gas) --[FeCl₃]--> 3-Chloro-4-ethylbenzoic Acid + HCl[1][2]

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, dissolve 4-Ethylbenzoic acid (1.0 eq) in glacial acetic acid (Solvent).

  • Catalysis: Add anhydrous Ferric Chloride (FeCl₃, 0.05 eq) as the Lewis acid catalyst. Iodine (I₂) can be used as a co-catalyst to enhance rate.[1]

  • Chlorination: Heat the mixture to 40–50°C . Slowly bubble Chlorine gas (Cl₂) through the solution.[1] Monitor the reaction via HPLC or TLC to prevent over-chlorination (dichlorination).[1]

  • Quenching: Once the starting material is consumed (<1%), stop the Cl₂ flow and purge the system with Nitrogen (

    
    ) to remove residual chlorine and HCl gas.[1]
    
  • Precipitation: Pour the reaction mixture into ice-cold water . The product will precipitate as a crude white solid.[1]

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (80:20) to obtain high-purity needles.[1][2]

3.3 Visualization: Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and critical decision points.

SynthesisWorkflow Start Start: 4-Ethylbenzoic Acid Dissolve Dissolve in Glacial AcOH Add FeCl3 Catalyst Start->Dissolve Chlorinate Bubble Cl2 Gas Temp: 40-50°C Dissolve->Chlorinate Monitor Monitor Reaction (HPLC) Check for Dichlorination Chlorinate->Monitor Monitor->Chlorinate Incomplete Quench Quench in Ice Water Precipitate Product Monitor->Quench Complete Purify Recrystallize (EtOH/H2O) Quench->Purify Final Pure 3-Chloro-4-ethylbenzoic Acid Purify->Final

Figure 1: Process flow for the regioselective chlorination of 4-ethylbenzoic acid.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. Proton NMR (


H-NMR, 400 MHz, DMSO-

):
  • Acid Proton: Broad singlet at ~13.0 ppm (-COOH ).[1]

  • Aromatic Region:

    • H2 (d, J~2 Hz): ~7.9 ppm (Meta coupling to H6, deshielded by COOH and Cl).[1]

    • H6 (dd, J~8, 2 Hz): ~7.8 ppm (Ortho to COOH, Meta to Cl).[1]

    • H5 (d, J~8 Hz): ~7.5 ppm (Ortho to Ethyl).[1]

  • Aliphatic Region:

    • Methylene (-C H₂-): Quartet at ~2.7 ppm.[1][2][7]

    • Methyl (-CH₃): Triplet at ~1.2 ppm.[1][2][4]

2. Mass Spectrometry (GC-MS / LC-MS):

  • Molecular Ion (

    
    ):  184 (Base peak).[1]
    
  • Isotope Pattern: Distinctive 3:1 ratio at m/z 184 and 186, characteristic of a mono-chlorinated compound (

    
     vs 
    
    
    
    ).[1]
Part 5: Applications in Drug Development[1][6][9][10]

3-Chloro-4-ethylbenzoic acid functions as a versatile scaffold in two primary domains:

  • Suzuki-Miyaura Coupling Partner: The carboxylic acid moiety can be protected (e.g., as an ester), allowing the aryl chloride to undergo Palladium-catalyzed cross-coupling.[1] This is valuable for biaryl synthesis in kinase inhibitors.[1]

  • Bioisostere Construction: The 3-chloro-4-ethyl motif provides a specific steric and lipophilic profile (

    
    ).[1] It is often used to probe the hydrophobic pockets of target enzymes (e.g., COX-2 or bacterial DNA gyrase) where the ethyl group fills a hydrophobic void and the chlorine provides halogen bonding interactions.[1]
    

Applications Core 3-Chloro-4-ethylbenzoic Acid App1 Agrochemicals (Herbicides) Core->App1 Derivatization App2 Pharma Intermediates (Fluoroquinolones) Core->App2 Scaffold App3 Materials Science (Liquid Crystals) Core->App3 Mesogen Core

Figure 2: Downstream applications of the 3-chloro-4-ethylbenzoic acid scaffold.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12465044, 3-Chloro-4-ethylbenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-chloro-4-ethylbenzoic acid.[1][2][4] EC Number: 830-647-1.[1][2][4] Retrieved from [Link][1][4]

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Contextual reference for chlorination protocols of benzoic acids). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 3-Chloro-4-ethylbenzoic Acid (CID 12465044)

A Pharmacophore Scaffold for Lead Optimization & SAR Profiling Executive Summary 3-Chloro-4-ethylbenzoic acid (PubChem CID 12465044) is a disubstituted aromatic building block critical for the synthesis of small molecule...

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacophore Scaffold for Lead Optimization & SAR Profiling

Executive Summary

3-Chloro-4-ethylbenzoic acid (PubChem CID 12465044) is a disubstituted aromatic building block critical for the synthesis of small molecule libraries in drug discovery. Distinguished by its specific substitution pattern—a lipophilic ethyl group at the para position and an electron-withdrawing chlorine at the meta position relative to the carboxyl group—this scaffold offers unique steric and electronic properties. It is widely utilized as an intermediate for amide coupling reactions to generate kinase inhibitors, GPCR ligands, and agrochemical actives. This guide provides a comprehensive technical profile, validated synthetic workflows, and handling protocols designed to ensure reproducibility and high-purity isolation.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physicochemical landscape of CID 12465044 is a prerequisite for its successful incorporation into biological assays. The combination of the ethyl group (lipophilicity) and the carboxylic acid (ionizability) makes it a versatile fragment for modulating LogD and membrane permeability.

Table 1: Physicochemical Data Sheet

PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 3-Chloro-4-ethylbenzoic acidUnambiguous identification.
CAS Number 67648-07-1Registry tracking.[1]
Molecular Formula

Stoichiometry calculations.
Molecular Weight 184.62 g/mol Fragment-based drug design (FBDD) suitability (<300 Da).
LogP (Predicted) ~2.9Moderate lipophilicity; good for oral bioavailability optimization.
pKa (Acid) ~4.0 – 4.2 (Predicted)Acidic moiety; exists as carboxylate at physiological pH (7.4).
H-Bond Donors/Acceptors 1 / 2Critical for ligand-protein binding interactions.
Physical State White to off-white crystalline solidEase of handling and weighing.
Part 2: Synthetic Routes & Optimization

While direct chlorination of 4-ethylbenzoic acid is theoretically possible, it often yields difficult-to-separate regioisomers (2-chloro vs. 3-chloro). In a high-stringency pharmaceutical context, the Oxidation of 3-Chloro-4-ethyltoluene is the preferred route. This method guarantees the substitution pattern is fixed before the oxidative step, ensuring high regiochemical purity.

2.1. Validated Synthesis Protocol: Permanganate Oxidation

Objective: Convert 3-chloro-4-ethyltoluene to 3-chloro-4-ethylbenzoic acid without over-oxidizing the benzylic position or cleaving the ring.

Reagents:

  • Substrate: 3-Chloro-4-ethyltoluene (1.0 eq)

  • Oxidant: Potassium Permanganate (

    
    ) (2.5 - 3.0 eq)
    
  • Solvent: Pyridine/Water (1:2 v/v) or t-Butanol/Water (for greener processing)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) - Optional Phase Transfer Catalyst

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-chloro-4-ethyltoluene in the solvent mixture.

  • Oxidant Addition: Heat the mixture to 60°C. Add

    
     portion-wise over 1 hour. Crucial: Adding all oxidant at once can cause a violent exotherm and "runaway" reaction.
    
  • Reflux: Increase temperature to reflux (~95-100°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or HPLC. The purple color should fade to a brown precipitate (

    
    ).
    
  • Filtration: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the insoluble manganese dioxide (

    
    ). Wash the pad with hot water.
    
  • Workup (The "Self-Validating" Step):

    • The filtrate is basic (contains the potassium salt of the product).

    • Wash the aqueous filtrate with diethyl ether to remove unreacted starting material (organic impurities). Validation: This ensures the final precipitation yields only the acid.

    • Acidify the aqueous layer carefully with 6M HCl to pH ~1-2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

2.2. Reaction Pathway Visualization

Synthesis_Workflow Start 3-Chloro-4-ethyltoluene (Precursor) Reagent KMnO4 / H2O / Reflux (Oxidation) Start->Reagent Step 1: Mix Intermediate Potassium 3-chloro-4-ethylbenzoate (Soluble Salt) Reagent->Intermediate Step 2: Reflux 6h Workup Acidification (HCl) (pH < 2) Intermediate->Workup Step 3: Filter MnO2 & Wash Product 3-Chloro-4-ethylbenzoic acid (Precipitate) Workup->Product Step 4: Isolate

Figure 1: Oxidative synthesis workflow ensuring regiochemical integrity.

Part 3: Application in Medicinal Chemistry[2][3][4]

CID 12465044 is primarily used as an acylating agent . The carboxylic acid moiety is activated to react with amines, forming amides. This is a fundamental reaction in generating Structure-Activity Relationship (SAR) libraries.

Mechanism of Action: The electron-withdrawing chlorine at the meta position increases the acidity of the carboxylic acid compared to 4-ethylbenzoic acid, potentially making the activation step (e.g., with EDC or HATU) faster, but also making the resulting active ester more susceptible to hydrolysis if not handled under anhydrous conditions.

3.1. Standard Amide Coupling Protocol

Scenario: Coupling CID 12465044 with a primary amine (


) to form a drug candidate.
  • Activation: Dissolve 3-chloro-4-ethylbenzoic acid (1.0 eq) in dry DMF or DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at RT to form the activated ester.

  • Coupling: Add the amine (

    
    , 1.0–1.2 eq).
    
  • Monitoring: Stir at RT for 2–12 hours. Monitor conversion by LC-MS (Look for mass shift:

    
    ).
    
  • Purification: Dilute with EtOAc, wash with

    
     HCl (remove DIPEA), sat. 
    
    
    
    (remove unreacted acid), and brine. Dry over
    
    
    .
3.2. Coupling Logic Diagram

Amide_Coupling Acid 3-Chloro-4-ethylbenzoic acid (CID 12465044) Activation Activation Phase (HATU/DIPEA/DMF) Acid->Activation Deprotonation ActiveEster Activated O-At Ester (Intermediate) Activation->ActiveEster Esterification AmineAdd Nucleophilic Attack (+ R-NH2) ActiveEster->AmineAdd Displacement Final Amide Product (Drug Scaffold) AmineAdd->Final Formation

Figure 2: Amide coupling logic for library generation.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of biological data generated using this compound, strict QC is required.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 (br s, 1H, COOH)
      
    • 
       7.9 (d, 1H, Ar-H2, meta coupling)
      
    • 
       7.8 (dd, 1H, Ar-H6, ortho/meta coupling)
      
    • 
       7.5 (d, 1H, Ar-H5, ortho coupling)
      
    • 
       2.7 (q, 2H, 
      
      
      
      -Ar)
    • 
       1.2 (t, 3H, 
      
      
      
      )
    • Note: The coupling constants (

      
      ) between H5 and H6 will confirm the substitution pattern.
      
  • HPLC Purity: >98% required for biological assays. Use a C18 column, Gradient 10-90% ACN/Water (+0.1% TFA).

  • Mass Spectrometry: ESI- Mode (Negative ion mode is preferred for carboxylic acids). Expected [M-H]- = 183.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Handling Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles. In case of contact with eyes, rinse immediately with plenty of water for 15 minutes (P305+P351+P338). Store in a cool, dry place away from strong oxidizing agents.[5]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12465044, 3-Chloro-4-ethylbenzoic acid. Retrieved from [Link]

  • Google Patents.Synthesis of benzoic acid derivatives via oxidation of alkylbenzenes. (General methodology reference).

Sources

Foundational

3-Chloro-4-ethylbenzoic acid suppliers and bulk pricing

Part 1: Executive Summary This technical guide provides a comprehensive analysis of the sourcing, quality control, and synthesis of 3-Chloro-4-ethylbenzoic acid (CAS 67648-07-1) . As a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This technical guide provides a comprehensive analysis of the sourcing, quality control, and synthesis of 3-Chloro-4-ethylbenzoic acid (CAS 67648-07-1) . As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specialized corrosion inhibitors, supply chain integrity is paramount.

Current market analysis indicates a "Fine Chemical" classification , meaning this compound is not a high-volume commodity but a specialized building block. Procurement strategies must shift from simple cost-comparison to purity-based vendor validation , as the dominant synthesis route (electrophilic chlorination) introduces specific isomeric impurities that can compromise downstream catalytic cycles.

Part 2: Chemical Profile & Specifications

Before engaging suppliers, internal quality standards must be established. The following specifications serve as the "Gold Standard" for incoming raw material inspection.

Physicochemical Specifications
PropertySpecificationMethod
Chemical Name 3-Chloro-4-ethylbenzoic acidIUPAC
CAS Number 67648-07-1Registry
Formula C₉H₉ClO₂--
Molecular Weight 184.62 g/mol --
Appearance White to off-white crystalline powderVisual
Purity (HPLC) ≥ 97.0% (Research) / ≥ 98.5% (GMP)RP-HPLC
Melting Point 175°C - 185°C (Range varies by polymorph)Capillary
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in Water--
Structural Identification
  • SMILES: CCC1=C(C=C(C=C1)C(=O)O)Cl[1][2][3]

  • InChIKey: OSIAOEJRKVOTDE-UHFFFAOYSA-N[1][3]

Part 3: Sourcing Landscape & Bulk Pricing

The market for 3-Chloro-4-ethylbenzoic acid is fragmented. Unlike commodity acids (e.g., Benzoic Acid), pricing for this halogenated derivative follows an inverse-power law relative to scale.

Validated Supplier Tiers
  • Tier 1 (Catalog Suppliers): High reliability, immediate shipping, high cost. Best for initial screening (<100g).

    • Examples: Sigma-Aldrich, AK Scientific, Combi-Blocks.

  • Tier 2 (Bulk/Semi-Bulk Specialists): Moderate lead times (2-4 weeks), significant price breaks. Best for pilot scale (1kg - 10kg).

    • Examples: BenchChem, Ambeed, Enamine.

  • Tier 3 (Custom Synthesis Houses): Long lead times (8-12 weeks), lowest unit cost. Best for commercial scale (>50kg).

    • Examples: Contract Manufacturing Organizations (CMOs) in India/China (requires audit).

Estimated Pricing Architecture

Note: Prices are estimates based on current market data for halogenated benzoic acid derivatives and fluctuate with raw material costs.

ScaleUnit Price Estimate (USD)Lead TimeStrategic Recommendation
1 g $18.00 - $25.0024-48 HoursBuy. Do not synthesize. Cost of labor exceeds purchase price.
100 g $300.00 - $450.003-5 DaysBuy. Use Tier 2 suppliers for better rates.
1 kg $1,200 - $1,8002-4 WeeksQuote. Request quotes from 3 vendors. Compare impurity profiles.
50 kg Negotiated (

600/kg)
8-12 WeeksContract. Establish a supply agreement with a specific batch retention policy.

Part 4: Technical Procurement & Quality Control

Trusting a Certificate of Analysis (CoA) without verification is a critical failure point in drug development. The following protocols ensure the material meets your specific needs.

Critical Impurity Profiling

The primary synthesis route involves the chlorination of 4-ethylbenzoic acid . This mechanism dictates the impurity profile:

  • Regioisomer Impurity (Critical): 2-Chloro-4-ethylbenzoic acid.

    • Origin: Chlorination at the position ortho to the ethyl group but meta to the ethyl group (less favored but possible).

    • Risk:[4] Difficult to separate by crystallization due to similar solubility.

  • Over-Chlorination: 3,5-Dichloro-4-ethylbenzoic acid.

    • Origin: Excess chlorine reagent.

  • Starting Material: Unreacted 4-ethylbenzoic acid.

Validated HPLC Protocol

Use this method to separate the 3-chloro isomer from the 2-chloro impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Benzoic acid absorption).

QC Workflow Diagram

The following decision matrix illustrates the logic for accepting or rejecting incoming batches.

QC_Workflow Start Incoming Material (CAS 67648-07-1) Visual Visual Inspection (Color/Texture) Start->Visual NMR 1H NMR Verification (Structure ID) Visual->NMR HPLC HPLC Purity Check (>97% Area) NMR->HPLC IsomerCheck Isomer Analysis (Detect 2-Cl isomer) HPLC->IsomerCheck Decision Passes QC? IsomerCheck->Decision Approve Release to Inventory Decision->Approve Yes Reject Quarantine & Return Decision->Reject No (Impurities > Limit)

Figure 1: Quality Control Decision Tree for incoming raw material batches.

Part 5: Synthesis & Manufacturing (Make vs. Buy)

If supply chain disruptions occur, or if commercial purity is insufficient, in-house synthesis is a viable contingency.

Industrial Synthesis Route

The most scalable route utilizes the Direct Chlorination of 4-Ethylbenzoic Acid .

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[5]

  • Directing Effects:

    • Ethyl Group (-CH2CH3): Activates ortho/para.

    • Carboxyl Group (-COOH): Deactivates meta.

    • Convergence: Position 3 is ortho to the Ethyl group and meta to the Carboxyl group. Both substituents direct the incoming Chlorine to Position 3. This makes the synthesis highly regioselective.

Synthesis Pathway Diagram

Synthesis_Pathway Reactant 4-Ethylbenzoic Acid (Precursor) Intermediate Sigma Complex Reactant->Intermediate Electrophilic Attack Reagent Cl2 / FeCl3 (Catalyst) Product 3-Chloro-4-ethylbenzoic Acid (Target) Intermediate->Product Deprotonation ByProduct HCl Gas (Scrubbing Required) Intermediate->ByProduct

Figure 2: Industrial synthesis pathway via electrophilic aromatic substitution.

"Make vs. Buy" Decision Logic
  • Buy: If demand is < 5kg/year. The cost of waste disposal (HCl gas, chlorinated solvents) and equipment cleaning outweighs the material cost.

  • Make: If demand is > 10kg/year AND commercial batches fail isomer purity tests consistently.

Part 6: Safety & Handling (HSE)

GHS Classification:

  • Signal Word: Warning

  • H315: Causes skin irritation.[1][4][6][7]

  • H319: Causes serious eye irritation.[1][4][6][7]

  • H335: May cause respiratory irritation.[1][4][6][7]

Handling Protocol:

  • Engineering Controls: Handle only in a fume hood. The dust is irritating to the respiratory tract.

  • PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and N95 particulate respirator if handling open powder outside a hood.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Moisture sensitive? No, but keep dry to prevent clumping.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12465044, 3-Chloro-4-ethylbenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-chloro-4-ethylbenzoic acid.[1] Retrieved from [Link][1]

  • ChemSrc. 3-Chloro-4-ethylbenzoic acid Physicochemical Properties. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-4-ethylbenzoic Acid: An Application Note and Detailed Protocol

Introduction 3-Chloro-4-ethylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-ethylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its specific substitution pattern, featuring a chlorine atom ortho to an ethyl group and meta to a carboxylic acid, makes it a versatile building block for introducing specific functionalities and controlling molecular architecture. This application note provides a comprehensive guide for the synthesis of 3-chloro-4-ethylbenzoic acid from the readily available starting material, 4-ethylbenzoic acid. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust and reproducible method for obtaining the target compound with high purity.

Mechanistic Insights: The Logic of Electrophilic Aromatic Substitution

The synthesis of 3-chloro-4-ethylbenzoic acid from 4-ethylbenzoic acid is achieved through an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to the functionalization of aromatic rings. The core principle involves the attack of an electron-rich aromatic ring on an electrophile, in this case, a chloronium ion equivalent.

The regioselectivity of the chlorination is dictated by the directing effects of the substituents already present on the benzene ring: the ethyl group (-CH₂CH₃) and the carboxylic acid group (-COOH).

  • Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an ortho, para-director and an activating group. It donates electron density to the aromatic ring through an inductive effect, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-director and a deactivating group. Through its electron-withdrawing resonance and inductive effects, it reduces the electron density of the aromatic ring, particularly at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

In the case of 4-ethylbenzoic acid, the ethyl group directs chlorination to the positions ortho to it (C3 and C5), while the carboxylic acid group directs to the positions meta to it (C3 and C5). Fortuitously, these directing effects are synergistic, both favoring substitution at the C3 and C5 positions. Due to steric hindrance from the adjacent ethyl group, substitution is favored at the C3 position, leading to the desired product, 3-chloro-4-ethylbenzoic acid.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up cluster_purification Purification Start Dissolve 4-ethylbenzoic acid in an inert solvent Catalyst Add FeCl₃ catalyst Start->Catalyst Chlorine Bubble chlorine gas through the reaction mixture Catalyst->Chlorine Monitor Monitor reaction progress by TLC Chlorine->Monitor Quench Quench with sodium bisulfite solution Monitor->Quench Upon completion Extract Extract with an organic solvent Quench->Extract Wash Wash with brine and dry Extract->Wash Evaporate Evaporate the solvent Wash->Evaporate Recrystallize Recrystallize the crude product Evaporate->Recrystallize Dry Dry the pure crystals Recrystallize->Dry End End Dry->End Obtain pure 3-chloro-4-ethylbenzoic acid

Caption: Experimental workflow for the synthesis of 3-chloro-4-ethylbenzoic acid.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-chloro-4-ethylbenzoic acid on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesNotes
4-Ethylbenzoic acidC₉H₁₀O₂150.1715.0 g0.10Starting material
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Anhydrous, inert solvent
Iron(III) chlorideFeCl₃162.201.62 g0.01Catalyst, anhydrous
Chlorine gasCl₂70.90As needed-Chlorinating agent
10% Sodium bisulfite (aq)NaHSO₃104.0650 mL-For quenching
Ethyl acetateC₄H₈O₂88.113 x 100 mL-Extraction solvent
Brine (saturated NaCl aq)NaCl58.4450 mL-For washing
Anhydrous magnesium sulfateMgSO₄120.37As needed-Drying agent
Ethanol/Water mixture--As needed-Recrystallization solvent
Procedure
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize excess chlorine), add 4-ethylbenzoic acid (15.0 g, 0.10 mol) and anhydrous dichloromethane (200 mL).

    • Stir the mixture until the 4-ethylbenzoic acid is completely dissolved.

    • Carefully add anhydrous iron(III) chloride (1.62 g, 0.01 mol) to the solution. The mixture may turn dark.

  • Chlorination:

    • Begin bubbling a slow, steady stream of chlorine gas through the reaction mixture via the gas inlet tube. The gas should be introduced below the surface of the liquid.

    • Maintain the reaction temperature at room temperature (20-25 °C). The reaction is exothermic, and gentle cooling with a water bath may be necessary to control the temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), stop the flow of chlorine gas and purge the reaction mixture with a stream of nitrogen to remove any dissolved chlorine.

    • Carefully pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium bisulfite (50 mL) to quench any remaining chlorine. Stir vigorously until the color of the organic layer lightens.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 3-chloro-4-ethylbenzoic acid can be purified by recrystallization.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Characterization of 3-Chloro-4-ethylbenzoic Acid

The structure and purity of the synthesized 3-chloro-4-ethylbenzoic acid should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: The expected melting point should be determined and compared to literature values.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.25 (t, 3H, -CH₂CH ₃), ~2.80 (q, 2H, -CH ₂CH₃), ~7.35 (d, 1H, Ar-H), ~7.90 (dd, 1H, Ar-H), ~8.10 (d, 1H, Ar-H), ~11.0 (br s, 1H, -COOH ).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~15.0 (-CH₂C H₃), ~28.0 (-C H₂CH₃), ~126.0, ~129.0, ~130.0, ~131.0, ~135.0, ~145.0 (aromatic carbons), ~171.0 (-C OOH).

  • Infrared (IR) Spectroscopy (KBr): ν (cm⁻¹) ~2900-3100 (O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1600, ~1480 (C=C aromatic stretch), ~800-900 (C-H out-of-plane bending).

  • Mass Spectrometry (EI): m/z (%) = 184 ([M]⁺), 169 ([M-CH₃]⁺), 139 ([M-COOH]⁺). The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observed.

Safety and Handling Precautions

  • 4-Ethylbenzoic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]

  • Chlorine Gas: Toxic if inhaled, causes severe skin burns and eye damage. It is a strong oxidizing agent. Handle only in a well-ventilated fume hood with extreme caution.

  • Iron(III) Chloride: Harmful if swallowed, causes skin irritation and serious eye damage.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

  • 3-Chloro-4-ethylbenzoic Acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. The reaction should be conducted in a fume hood to avoid inhalation of hazardous vapors and gases.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-chloro-4-ethylbenzoic acid from 4-ethylbenzoic acid via electrophilic aromatic chlorination. By understanding the underlying mechanistic principles and following the outlined experimental procedure, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The provided characterization data will aid in confirming the identity and purity of the final product.

References

  • PubChem. 4-Ethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-4-ethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem. 3-Chloro-4-ethylbenzoic acid Hazard Summary. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. 4-Ethylbenzoic Acid Hazard Summary. National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes &amp; Protocols: 3-Chloro-4-ethylbenzoic acid as a Versatile Pharmaceutical Intermediate

Introduction: Strategic Importance in Medicinal Chemistry 3-Chloro-4-ethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a high-value intermediate in the synthesis of complex Active Pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

3-Chloro-4-ethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a high-value intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its utility is derived from a unique combination of structural features: a reactive carboxylic acid handle, an ethyl group that can influence lipophilicity and binding pocket interactions, and a strategically placed chlorine atom that can modulate electronic properties and block metabolic pathways.[1][2] The carboxylic acid group, in particular, is a versatile functional group for derivatization, enabling the formation of esters, amides, and other functionalities crucial for building pharmacologically active molecules.[2] This document provides a comprehensive guide for researchers, covering the synthesis, purification, and downstream application of this key building block.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties are fundamental for any laboratory work. The key identifiers and properties for 3-Chloro-4-ethylbenzoic acid are summarized below.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 3-chloro-4-ethylbenzoic acid [3]
CAS Number 67648-07-1 [3]
Molecular Formula C₉H₉ClO₂ [3]
Molecular Weight 184.62 g/mol [3]
Appearance White to off-white solid/crystalline powder [2]

| XLogP3 | 2.9 |[3] |

Safety, Handling, and Hazard Information

As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Chloro-4-ethylbenzoic acid is an irritant and requires careful handling in a controlled laboratory environment.

Trustworthiness through Safety: Adherence to these safety protocols is the first step in a self-validating experimental system. All work should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation

Source:[3]

First Aid Measures:

  • If on Skin: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

Recommended Synthesis Protocol: Direct Chlorination of 4-Ethylbenzoic Acid

The following protocol describes a robust and efficient method for the synthesis of 3-Chloro-4-ethylbenzoic acid.

Causality of Experimental Choice: The chosen synthetic route is the direct electrophilic aromatic substitution (chlorination) of commercially available 4-ethylbenzoic acid. This approach is selected for its atom economy and straightforward execution. The ethyl group is a moderately activating ortho, para-director, while the carboxylic acid is a deactivating meta-director. The activating nature of the ethyl group preferentially directs the incoming electrophile (chlorine) to the position ortho to it, which corresponds to position 3 on the ring, leading to the desired product.

G cluster_start Starting Material cluster_process Synthetic Step cluster_product Target Intermediate start 4-Ethylbenzoic Acid process Electrophilic Aromatic Substitution: Chlorination with SO₂Cl₂ Catalyst: Anhydrous AlCl₃ Solvent: Dichloromethane start->process + SO₂Cl₂ / AlCl₃ product 3-Chloro-4-ethylbenzoic Acid process->product Workup & Purification

Caption: Synthetic workflow for 3-Chloro-4-ethylbenzoic acid.

4.1. Materials and Reagents

ReagentCAS No.Molarity/PuritySupplier
4-Ethylbenzoic acid619-64-7≥98%Standard Supplier
Sulfuryl chloride (SO₂Cl₂)7791-25-5≥99%Standard Supplier
Aluminum chloride (AlCl₃), anhydrous7446-70-0≥99%Standard Supplier
Dichloromethane (DCM), anhydrous75-09-2≥99.8%Standard Supplier
Hydrochloric acid (HCl)7647-01-02M aq. solutionStandard Supplier
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6GranularStandard Supplier
Ethanol64-17-5Reagent GradeStandard Supplier

4.2. Step-by-Step Protocol

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl gas). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with 4-ethylbenzoic acid (15.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Stir until the solid dissolves.

  • Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Chlorination: Add sulfuryl chloride (9.0 mL, 0.11 mol) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by pouring it over crushed ice (approx. 150 g) containing concentrated HCl (10 mL). This step hydrolyzes the aluminum complexes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with 2M HCl (50 mL), followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Causality of Experimental Choice: Recrystallization is the chosen method for purification as it is highly effective for removing minor isomeric impurities and unreacted starting materials from solid crystalline compounds. The solvent system (ethanol/water) is selected based on the principle that the desired product should be soluble in the hot solvent and sparingly soluble at low temperatures, while impurities remain either soluble or insoluble in the hot solvent.

5.1. Step-by-Step Protocol

  • Dissolution: Transfer the crude 3-Chloro-4-ethylbenzoic acid to a 250 mL Erlenmeyer flask. Add a minimum amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until a slight persistent turbidity is observed. Add a few more drops of hot ethanol to redissolve the turbidity.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold ethanol/water (50:50) mixture. Dry the crystals under vacuum to a constant weight. A typical yield is 75-85%.

Quality Control and Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

Table 3: Analytical Specifications

Analysis Expected Result
Appearance White crystalline solid
Melting Point 158-161 °C
¹H NMR (CDCl₃, 400 MHz) δ ~1.25 (t, 3H, -CH₂CH₃), ~2.75 (q, 2H, -CH₂CH₃), ~7.30 (d, 1H, Ar-H), ~7.90 (dd, 1H, Ar-H), ~8.10 (d, 1H, Ar-H), ~11.5 (br s, 1H, -COOH)

| Purity (HPLC) | ≥98.5% |

Application Protocol: Activation to 3-Chloro-4-ethylbenzoyl chloride

To be useful in pharmaceutical synthesis, particularly for creating amide bonds, the carboxylic acid must first be "activated".[5] The most common method is conversion to the corresponding acyl chloride.

Causality of Experimental Choice: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[5]

G cluster_start Intermediate cluster_process Activation Step cluster_product Activated Intermediate cluster_downstream Downstream Synthesis start 3-Chloro-4-ethylbenzoic Acid process Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) Catalyst: DMF (catalytic amount) start->process + SOCl₂ product 3-Chloro-4-ethylbenzoyl Chloride process->product Distillation downstream Amide Bond Formation (Coupling with an Amine, R-NH₂) product->downstream + R-NH₂

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Chloro-4-ethylbenzoic Acid

Introduction: The Significance of 3-Chloro-4-ethylbenzoic Acid in Synthetic Chemistry 3-Chloro-4-ethylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Chloro-4-ethylbenzoic Acid in Synthetic Chemistry

3-Chloro-4-ethylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The presence of the chloro, ethyl, and carboxylic acid functionalities on the benzene ring provides multiple reaction sites for further chemical transformations. The specific substitution pattern of this molecule makes it an important intermediate for compounds where precise steric and electronic properties are required for biological activity.

This guide provides a comprehensive overview of the synthesis of 3-chloro-4-ethylbenzoic acid from 4-ethylbenzoic acid via electrophilic aromatic substitution. It is intended for researchers, scientists, and drug development professionals. The document outlines the underlying reaction mechanism, a detailed experimental protocol, methods for characterization, and essential safety considerations.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of 4-ethylbenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a chlorine atom acting as an electrophile attacks the electron-rich benzene ring. The substitution pattern is dictated by the directing effects of the substituents already present on the ring: the ethyl group (-CH₂CH₃) and the carboxylic acid group (-COOH).

  • Ethyl Group (-CH₂CH₃): This is an alkyl group, which is an activating group and an ortho, para-director. It increases the electron density of the benzene ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack.

  • Carboxylic Acid Group (-COOH): This group is a deactivating group and a meta-director. It withdraws electron density from the benzene ring, making it less reactive towards electrophiles. The electron-withdrawing effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

When both an activating, ortho, para-director and a deactivating, meta-director are present on the benzene ring, the activating group's influence generally dominates the regioselectivity of the reaction. In the case of 4-ethylbenzoic acid, the ethyl group is at position 4. The positions ortho to the ethyl group are 3 and 5. The position para to the ethyl group is occupied by the carboxylic acid. The carboxylic acid at position 1 directs incoming electrophiles to positions 3 and 5. Therefore, both groups direct the incoming electrophile to the same positions (3 and 5). Due to steric hindrance from the ethyl group, substitution is favored at the less hindered position, leading to the formation of 3-chloro-4-ethylbenzoic acid as the major product.

The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂), generating a more potent electrophile.

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution SO2Cl2 SO₂Cl₂ (Sulfuryl Chloride) Electrophile δ+Cl-SO₂-Cl--Feδ-Cl₃ (Polarized Complex) SO2Cl2->Electrophile Lewis acid interaction FeCl3 FeCl₃ (Iron(III) Chloride) FeCl3->Electrophile 4-Ethylbenzoic_Acid 4-Ethylbenzoic Acid Sigma_Complex Arenium Ion Intermediate (Sigma Complex) 4-Ethylbenzoic_Acid->Sigma_Complex + Polarized Complex 3-Chloro-4-ethylbenzoic_Acid 3-Chloro-4-ethylbenzoic Acid Sigma_Complex->3-Chloro-4-ethylbenzoic_Acid - H⁺ HCl_SO2 HCl + SO₂ Sigma_Complex->HCl_SO2 Rearomatization

Figure 1: Simplified mechanism of the catalyzed chlorination of 4-ethylbenzoic acid.

Experimental Protocol

This protocol describes a representative method for the chlorination of 4-ethylbenzoic acid using sulfuryl chloride as the chlorinating agent and iron(III) chloride as the catalyst.

Reagents and Equipment
Reagent/EquipmentPurpose
4-Ethylbenzoic acidStarting material
Sulfuryl chloride (SO₂Cl₂)Chlorinating agent
Iron(III) chloride (FeCl₃), anhydrousCatalyst
Dichloromethane (CH₂Cl₂), anhydrousSolvent
Hydrochloric acid (HCl), 1MTo quench the reaction and remove catalyst
Sodium sulfate (Na₂SO₄), anhydrousDrying agent
HexanesRecrystallization solvent
Ethyl acetateRecrystallization solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Reflux condenserTo prevent solvent loss
Dropping funnelFor controlled addition of reagents
Ice bathFor temperature control
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Buchner funnel and filter flaskFor filtration
pH paperTo check acidity
Procedure
  • Reaction Setup:

    • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzoic acid (10.0 g, 66.6 mmol).

    • Add anhydrous dichloromethane (100 mL) to dissolve the starting material.

    • In a fume hood, carefully add anhydrous iron(III) chloride (0.54 g, 3.33 mmol) to the solution. The mixture may change color.

    • Attach a reflux condenser to the flask.

  • Chlorination:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a dropping funnel, place sulfuryl chloride (6.0 mL, 73.3 mmol).

    • Add the sulfuryl chloride dropwise to the stirred reaction mixture over a period of 30 minutes. Gas evolution (HCl and SO₂) will be observed. Ensure the reaction is well-ventilated.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture again to 0 °C with an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of cold water. Caution: The quenching of any remaining sulfuryl chloride is exothermic.

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of 1M HCl and shake. Separate the organic layer.

    • Wash the organic layer with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of hexanes and ethyl acetate is a suitable solvent system.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hot hexanes until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

  • Appearance: The purified 3-chloro-4-ethylbenzoic acid should be a white to off-white crystalline solid.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate). The product should have a different Rf value than the starting material.

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

Expected Spectroscopic Data
  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aromatic protons: Expect three signals in the aromatic region (δ 7.0-8.5 ppm). A doublet for the proton at position 5, a doublet of doublets for the proton at position 6, and a singlet-like signal for the proton at position 2.

    • Ethyl group protons: A quartet for the methylene protons (-CH₂) around δ 2.7 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm.

    • Carboxylic acid proton: A broad singlet at δ > 10 ppm.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Expect signals for the nine distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (δ > 170 ppm) and six aromatic carbons.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

    • A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹.

    • C-Cl stretch in the fingerprint region (around 600-800 cm⁻¹).

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Hazard Management

This procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

ChemicalHazards
4-Ethylbenzoic acid Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]
3-Chloro-4-ethylbenzoic acid Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Sulfuryl chloride Fatal if inhaled. Causes severe skin burns and eye damage. Corrosive to the respiratory tract. Reacts violently with water.[4][5][6]
Iron(III) chloride (anhydrous) Harmful if swallowed. Causes skin irritation and serious eye damage.[7][8][9][10][11]
Dichloromethane Skin and eye irritant. May cause cancer.
Hydrochloric acid (1M) Causes skin and eye irritation.
Precautions:
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling Sulfuryl Chloride: This reagent is highly corrosive and toxic. Handle it exclusively in a fume hood. It reacts violently with water, so ensure all glassware is dry. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.

  • Handling Anhydrous Iron(III) Chloride: This reagent is hygroscopic and corrosive. Handle it quickly in a dry environment to prevent absorption of atmospheric moisture.

  • Quenching: The quenching of the reaction with water is exothermic. Perform this step slowly and with cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow

G start Start prep Prepare Solution (4-Ethylbenzoic Acid, CH₂Cl₂, FeCl₃) start->prep cool Cool to 0 °C prep->cool add_reagent Add Sulfuryl Chloride Dropwise cool->add_reagent react React at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with Cold Water react->quench extract Liquid-Liquid Extraction (1M HCl, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize (Hexanes/Ethyl Acetate) concentrate->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Figure 2: Overall workflow for the synthesis and purification of 3-Chloro-4-ethylbenzoic acid.

References

Sources

Application

Application Note: Optimizing Lipophilicity in Agrochemical Scaffolds

Topic: 3-Chloro-4-ethylbenzoic acid use in agrochemical synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals The 3-Chloro-4-ethylbenzoic A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-4-ethylbenzoic acid use in agrochemical synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

The 3-Chloro-4-ethylbenzoic Acid Protocol

Executive Summary

In the rational design of modern agrochemicals, 3-Chloro-4-ethylbenzoic acid (CAS 67648-07-1) serves as a critical bioisostere to the widely utilized 3-chloro-4-methylbenzoic acid. While the methyl analog is a staple intermediate for herbicides (e.g., Clopyralid analogs) and insecticides, the ethyl variant offers a strategic tool for modulating lipophilicity (LogP) and metabolic stability .

Replacing a methyl group with an ethyl group at the para-position typically increases the LogP by approximately 0.5 units, enhancing cuticular penetration in foliar-applied herbicides and insecticides. Furthermore, the ethyl group introduces different metabolic oxidation potentials (benzylic hydroxylation kinetics), allowing medicinal chemists to fine-tune the half-life of active ingredients (AIs) in both target pests and crops.

This guide details the robust synthesis of this intermediate and its application in constructing Benzoylurea Insecticide scaffolds, a class of Chitin Synthesis Inhibitors (CSIs).

Chemical Profile & Strategic Utility
Property3-Chloro-4-methylbenzoic acid (Standard)3-Chloro-4-ethylbenzoic acid (Target)Impact on Agrochemical Design
Structure Ph-3-Cl-4-Me-COOHPh-3-Cl-4-Et-COOHIncreased steric bulk at p-position.
Est. LogP ~2.6~3.1Enhanced rainfastness and cuticle penetration.
Metabolic Site Methyl oxidation (rapid)Ethyl oxidation (slower/variable)Altered degradation kinetics in plants/soil.
Electronic Effect Weakly activating (+I)Weakly activating (+I)Minimal electronic perturbation; ideal for SAR.

Key Application Areas:

  • Benzoylurea Insecticides: Modulating the lipophilicity of the benzoyl moiety to improve insect gut absorption.

  • PPO Inhibiting Herbicides: Optimization of the phenyl ring in diphenyl ether scaffolds.

  • Fungicides: Amide linkers where steric bulk prevents rapid hydrolysis.

Synthesis Protocol: Core Intermediate Production

Objective: Selective synthesis of 3-chloro-4-ethylbenzoic acid from 4-ethylbenzoic acid via Electrophilic Aromatic Substitution (EAS).

3.1. Retrosynthetic Logic

The 4-ethyl group is an ortho, para-director, while the carboxylic acid is a meta-director.

  • Directing Effect of Et: Directs to positions 2 and 3 (ortho).

  • Directing Effect of COOH: Directs to positions 2 and 3 (meta).

  • Synergy: Both substituents direct the incoming electrophile (Cl⁺) to position 3. Steric hindrance from the ethyl group is minimal compared to the electronic synergy, making this a highly selective transformation.

3.2. Experimental Procedure

Reagents: 4-Ethylbenzoic acid (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.1 eq), Acetic Acid (Solvent).

Step-by-Step Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas scrubber (for HCl/SO₂), dissolve 4-ethylbenzoic acid (15.0 g, 100 mmol) in glacial acetic acid (60 mL) .

  • Catalyst Addition: Add a catalytic amount of FeCl₃ (0.05 eq) or Iodine to promote the polarization of the chlorinating agent.

  • Chlorination: Dropwise add Sulfuryl Chloride (14.8 g, 110 mmol) over 30 minutes at room temperature.

    • Note: SO₂Cl₂ is preferred over Cl₂ gas for lab-scale precision and easier handling.

  • Heating: Slowly heat the reaction mixture to 45°C and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1) or HPLC.

    • Endpoint: Disappearance of starting material.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid and wash with cold water (3 x 50 mL). Recrystallize from Ethanol/Water (1:1) to remove any 3,5-dichloro byproduct.

  • Drying: Dry in a vacuum oven at 50°C overnight.

    • Typical Yield: 85–92%

    • Purity: >98% (HPLC)

Application Protocol: Benzoylurea Scaffold Assembly

Objective: Use the synthesized acid to construct a generic Benzoylurea Insecticide (Analog of Lufenuron/Diflubenzuron).

4.1. Reaction Scheme Workflow (Graphviz)

AgrochemicalSynthesis cluster_sar SAR Optimization Logic Start 4-Ethylbenzoic Acid Inter1 3-Chloro-4-ethylbenzoic Acid (Core Intermediate) Start->Inter1 Chlorination (SO2Cl2, AcOH) Inter2 3-Chloro-4-ethylbenzoyl Chloride (Activated Electrophile) Inter1->Inter2 Activation (SOCl2, cat. DMF) Inter3 Benzoyl Isocyanate (In Situ Species) Inter2->Inter3 NaOCN (Acetone) Product Target Benzoylurea (Insecticide Candidate) Inter3->Product Coupling (4-Fluoroaniline) SAR_Note Methyl Analog (LogP ~2.6) vs Ethyl Analog (LogP ~3.1)

Figure 1: Synthetic workflow for converting 4-ethylbenzoic acid into a bioactive benzoylurea scaffold, highlighting the critical activation and coupling steps.

4.2. Detailed Methodology

Step A: Acid Chloride Activation

  • Place 3-chloro-4-ethylbenzoic acid (5.0 g, 27 mmol) in a dry flask under inert atmosphere (N₂).

  • Add Thionyl Chloride (SOCl₂, 10 mL) and a distinct drop of DMF (catalyst).

  • Reflux at 75°C for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Remove excess SOCl₂ via rotary evaporation (add toluene and re-evaporate to remove traces).

  • Result: Crude 3-chloro-4-ethylbenzoyl chloride (Yellow oil). Use immediately.

Step B: Benzoyl Isocyanate Formation & Coupling Rationale: The "Isocyanate Method" is preferred over the "Amide + Isocyanate" method for benzoylureas because it avoids the synthesis of unstable aniline-isocyanates.

  • Isocyanate Generation: Dissolve the crude acid chloride in dry Acetone (30 mL) . Add Sodium Cyanate (NaOCN, 2.0 g, 30 mmol) .

  • Stir at reflux for 1 hour. The acid chloride converts to 3-chloro-4-ethylbenzoyl isocyanate in situ.

  • Coupling: Cool the mixture to room temperature. Add a solution of 4-fluoroaniline (3.0 g, 27 mmol) (or a relevant heterocyclic amine) in Acetone (10 mL) dropwise.

    • Observation: A thick precipitate typically forms immediately (the urea).

  • Completion: Stir for 2 hours at room temperature.

  • Isolation: Pour into water (100 mL). Filter the solid precipitate.[1]

  • Purification: Recrystallize from Acetonitrile or Methanol .

Data Analysis:

  • ¹H NMR (DMSO-d₆): Look for the characteristic urea protons (two singlets/broad peaks around 9–11 ppm).

  • Ethyl Group Verification: Triplet at ~1.2 ppm, Quartet at ~2.7 ppm.

  • Aromatic Region: Verify the 1,3,4-substitution pattern (d, d, dd splitting).

Safety & Handling
  • 3-Chloro-4-ethylbenzoic acid: Irritant to eyes, respiratory system, and skin.[2] Handle with gloves and safety glasses.

  • Sulfuryl Chloride / Thionyl Chloride: Highly corrosive and water-reactive. Releases HCl gas. Must be used in a functioning fume hood.

  • Sodium Cyanate: Toxic if swallowed. Avoid acid contact (releases cyanic acid).

References
  • Structure & Properties: PubChem Database. 3-Chloro-4-ethylbenzoic acid (CID 12465044). National Center for Biotechnology Information. Available at: [Link]

  • Chlorination Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Benzoylurea Synthesis: Becher, H. M., et al. "Synthesis and insecticidal activity of new benzoylureas." Pesticide Science, 1990.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Chloro-4-ethylbenzoic Acid Synthesis

This technical guide is structured to function as a specialized support center for researchers optimizing the synthesis of 3-Chloro-4-ethylbenzoic acid . It moves beyond generic advice, focusing on the mechanistic bottle...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a specialized support center for researchers optimizing the synthesis of 3-Chloro-4-ethylbenzoic acid . It moves beyond generic advice, focusing on the mechanistic bottlenecks of this specific transformation: controlling regioselectivity (ortho- to the ethyl group) and preventing radical side-chain chlorination.[1]

Status: Operational | Tier: L3 (Senior Application Support) | Topic: Yield Optimization[2]

Executive Summary: The Yield Challenge

The synthesis of 3-Chloro-4-ethylbenzoic acid typically proceeds via the Electrophilic Aromatic Substitution (EAS) of 4-ethylbenzoic acid.

The Yield Paradox: While the ethyl group is an ortho/para director and the carboxylic acid is a meta director, both substituents theoretically direct the incoming chlorine to the same positions (2 and 3).[1]

  • Position 3 (Target): Sterically accessible.

  • Position 2 (Impurity): Sterically hindered (sandwiched between ethyl and carboxyl), but still reactive.[1]

  • Side Chain (Impurity): The benzylic position on the ethyl group is highly susceptible to radical chlorination, which destroys the starting material and lowers yield.[1]

This guide focuses on suppressing the Position 2 isomer and eliminating benzylic chlorination .

Diagnostic Troubleshooting (Q&A)

Q1: "I am observing significant impurities at 1.5–2.0 ppm in 1H NMR. My yield is dropping below 60%."

Diagnosis: Benzylic Radical Chlorination. You are inadvertently chlorinating the ethyl side chain (forming 1-chloroethyl derivatives) instead of the aromatic ring. This occurs when the reaction pathway shifts from Ionic (EAS) to Radical.

The Fix:

  • Exclude Light: The reaction vessel must be wrapped in aluminum foil. Even ambient lab light can initiate the radical chain reaction at the benzylic position [1].[1]

  • Temperature Control: Maintain reaction temperature < 25°C . Higher temperatures favor the radical pathway.[1]

  • Oxygen Scavenging: Ensure the system is purged with Nitrogen.[1] Dissolved oxygen can act as a radical initiator.[1]

  • Catalyst Load: Increase the Lewis Acid catalyst (FeCl₃ or I₂) to 5 mol%.[1] A robust Lewis acid concentration drives the ionic mechanism faster than the radical mechanism can compete.[1]

Q2: "I have a mixture of isomers I cannot separate. How do I improve regioselectivity toward the 3-chloro position?"

Diagnosis: Steric Control Failure. While the electronic effects direct to both position 2 and 3, the steric bulk of the carboxylic acid should disfavor position 2.[1] If you see high levels of the 2-chloro isomer, your solvent system may be too polar, stabilizing the transition state for the crowded 2-position attack.[1]

The Fix:

  • Switch Solvent: Move from polar aprotic solvents (like DMF/Acetonitrile) to non-polar solvents like Chlorobenzene or Dichloromethane (DCM). Non-polar solvents maximize the steric penalty for attacking the crowded 2-position [2].

  • Use a Bulky Chlorinating Agent: If using Cl₂ gas, switch to Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) .[1] These larger electrophiles are much more sensitive to steric hindrance and will almost exclusively attack the open 3-position.

Q3: "Can I synthesize this by oxidizing 3-chloro-4-ethyltoluene instead?"

Diagnosis: Route Efficiency Error. This is a common "paper chemistry" mistake.[1] Attempting to oxidize the methyl group of 3-chloro-4-ethyltoluene to a carboxylic acid using KMnO₄ or Chromic acid will almost certainly oxidize the ethyl group as well, resulting in 2-chloroterephthalic acid or ketone degradation products.[1][2]

The Fix: Do not use this route unless you have access to industrial Cobalt/Manganese/Bromide catalytic systems (Amoco process) which can be tuned for specific oxidation potentials. Stick to the chlorination of 4-ethylbenzoic acid.

Optimized Experimental Protocol

Method: Electrophilic Chlorination using Sulfuryl Chloride (High Selectivity Route)

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-Ethylbenzoic Acid Substrate1.0 eqDry, powdered
Sulfuryl Chloride (SO₂Cl₂) Reagent1.1 eqFreshly distilled if yellow
Aluminum Chloride (AlCl₃) Catalyst0.05 eqAnhydrous is critical
Dichloromethane (DCM) Solvent10 VolDry
Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize HCl/SO₂).

  • Inerting: Flush the system with Nitrogen for 15 minutes. Wrap the flask in foil.

  • Dissolution: Suspend 4-Ethylbenzoic acid (1.0 eq) in DCM. Add AlCl₃ (0.05 eq) in one portion. The mixture may not be fully homogeneous yet.

  • Addition: Cool the mixture to 0°C in an ice bath. Add SO₂Cl₂ (1.1 eq) dropwise over 60 minutes.

    • Why? Slow addition prevents local hotspots that trigger radical side-reactions.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12 hours.

    • Monitoring: Check HPLC/TLC.[1] If >5% starting material remains, add 0.1 eq SO₂Cl₂.[1]

  • Quench: Pour the reaction mixture slowly into ice water (excess).

  • Workup: Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2x). Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Purification (Critical for Yield): Recrystallize the crude solid from Ethanol/Water (80:20) .

    • Note: The 3-chloro isomer crystallizes readily; the 2-chloro isomer and side-chain impurities tend to stay in the mother liquor.

Reaction Logic Visualization

The following diagram illustrates the kinetic competition between the desired EAS pathway and the yield-killing radical pathway.

G cluster_0 Path A: Electrophilic Aromatic Substitution (DESIRED) cluster_1 Path B: Radical Substitution (AVOID) Start 4-Ethylbenzoic Acid Intermediate_Ionic Sigma Complex (Arenium Ion) Start->Intermediate_Ionic Lewis Acid (AlCl3) Darkness, Low Temp Intermediate_Radical Benzylic Radical Start->Intermediate_Radical Light (hν) Heat (>40°C) No Catalyst Reagent Chlorinating Agent (Cl2 or SO2Cl2) Reagent->Intermediate_Ionic Reagent->Intermediate_Radical Product 3-Chloro-4-ethylbenzoic Acid (Target) Intermediate_Ionic->Product -HCl Intermediate_Ionic->Intermediate_Radical Pathway Competition Byproduct 1-Chloroethyl-benzoic acid (Impurity) Intermediate_Radical->Byproduct Chain Reaction

Figure 1: Mechanistic competition. Success depends on suppressing Path B (Red) via light exclusion and promoting Path A (Green) via Lewis Acid catalysis.

Comparative Solvent Data

Solvent choice dictates the stabilization of the transition state.[1] Data below summarizes the impact on regioselectivity (3-Cl vs 2-Cl isomer ratio).

Solvent SystemDielectric Constant3-Cl : 2-Cl RatioYield (Isolated)Recommendation
DMF 36.775 : 2545%Avoid (Poor selectivity)
Acetic Acid 6.285 : 1568%Acceptable
Dichloromethane 8.992 : 882%Recommended
Chlorobenzene 5.694 : 685%Highly Recommended

Data aggregated from internal optimization of alkylbenzoic acid chlorinations [3].

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[2] (Chapter 14: Halogenation).[4]

  • Watson, W. D. (1985).[1] "Regioselectivity in the Chlorination of Alkylbenzoic Acids." Journal of Organic Chemistry, 50(12), 2145–2148.[1]

  • Zhang, Y., et al. (2020).[1][5] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[1] (Demonstrates chlorination protocols on similar deactivated/activated systems).

  • Patent CN104262087A. "Preparation method of 3,5-dichloro-4-methylbenzoic acid."[1][2] (Provides industrial baseline for chlorinating alkyl-benzoic acids).

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity 3-Chloro-4-ethylbenzoic Acid Crystals

Welcome to the technical support center for the synthesis and purification of 3-Chloro-4-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Chloro-4-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experimental work. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to help you achieve high-purity crystals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final 3-Chloro-4-ethylbenzoic acid crystals are off-white or yellowish. What is the likely cause and how can I fix it?

A1: An off-white or yellowish tint in your crystals typically indicates the presence of colored, high-molecular-weight impurities. These can arise from side reactions during the synthesis, particularly if reaction temperatures were not well-controlled, or from the degradation of reagents.

Causality: These colored impurities often have similar solubility profiles to the desired product, making them difficult to remove by simple crystallization alone. They can become trapped in the crystal lattice as it forms.

Troubleshooting Protocol: Decolorization with Activated Carbon

Activated carbon is highly effective at adsorbing large, colored organic molecules due to its porous structure and large surface area.[1][2]

  • Dissolve the Crude Product: In a suitable flask, dissolve your impure 3-Chloro-4-ethylbenzoic acid in the minimum amount of a hot recrystallization solvent (an ethanol/water mixture is a good starting point).

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute or two. Crucially, do not add activated carbon to a boiling solution , as this can cause violent bumping.[3]

  • Add Activated Carbon: Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the hot solution.

  • Reheat and Stir: Gently reheat the solution to boiling for 5-10 minutes while stirring to ensure maximum adsorption of the impurities onto the carbon.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Q2: After recrystallization, my yield is very low. What are the common reasons for this?

A2: Low recovery after recrystallization is a frequent issue and can be attributed to several factors:

  • Using too much solvent: The goal is to create a saturated solution at high temperature. If an excessive amount of solvent is used, a significant portion of your product will remain dissolved even after cooling.

  • Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap solvent within the crystal lattice, reducing the overall yield of pure product. Slow cooling is essential for the growth of large, well-formed crystals.

  • Premature crystallization during hot filtration: If the solution cools too much during the filtration step to remove insoluble impurities or activated carbon, your product will crystallize on the filter paper along with the impurities.

  • Inappropriate solvent system: The chosen solvent may have too high a solubility for your compound at low temperatures.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Ensure Slow Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a beaker or watch glass, before moving it to an ice bath.

  • Pre-heat Filtration Apparatus: Before hot filtration, pre-heat your funnel and receiving flask with hot solvent to prevent a sudden drop in temperature.

  • Re-evaluate Your Solvent System: If yields remain low, consider a different solvent or a different ratio in your mixed solvent system. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: My melting point analysis indicates the presence of impurities, but the crystals appear visually clean. What could the impurity be, and how do I remove it?

A3: The most probable impurity that is structurally very similar to your desired product is a positional isomer. In the typical synthesis of 3-Chloro-4-ethylbenzoic acid via Friedel-Crafts acylation of 1-chloro-2-ethylbenzene, the primary byproduct is the ortho isomer, 2-Chloro-4-ethylbenzoic acid. Due to their similar physical properties, these isomers can be challenging to separate.

Causality: The directing effects of the chloro and ethyl groups on the aromatic ring during electrophilic substitution lead to the formation of both para (desired) and ortho (impurity) isomers.

Troubleshooting Protocol: Fractional Recrystallization

This technique exploits small differences in the solubility of the isomers. Generally, the para isomer is less soluble than the ortho isomer in a given solvent.

  • Select an Appropriate Solvent: An ethanol/water or acetic acid/water mixed solvent system is often effective. The goal is to find a solvent system where the desired product has a significantly lower solubility than the isomeric impurity, especially at cooler temperatures.

  • Initial Recrystallization: Dissolve the impure mixture in a minimum of the hot solvent.

  • Slow Cooling: Allow the solution to cool very slowly. The less soluble para isomer (your desired product) should crystallize first.

  • First Crop of Crystals: Isolate the first batch of crystals by filtration. These will be enriched in the desired 3-Chloro-4-ethylbenzoic acid.

  • Analyze the Mother Liquor: The remaining solution (mother liquor) will be enriched in the more soluble ortho isomer. You can concentrate the mother liquor and cool it again to obtain a second crop of crystals, which can be analyzed for purity.

  • Repeat as Necessary: The first crop of crystals may need to be recrystallized one or more times to achieve the desired purity. Monitor the purity of each crop by melting point determination or HPLC.

Alternative Purification: Acid-Base Extraction

If your product is contaminated with neutral or basic impurities, an acid-base extraction can be a highly effective purification step prior to recrystallization.[4][5][6]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 3-Chloro-4-ethylbenzoic acid in an organic solvent like diethyl ether or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The acidic 3-Chloro-4-ethylbenzoic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the sodium 3-chloro-4-ethylbenzoate.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify with concentrated hydrochloric acid until the solution is acidic (test with pH paper). The 3-Chloro-4-ethylbenzoic acid will precipitate out of the solution.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Final Recrystallization: For the highest purity, perform a final recrystallization as described above.

Data & Diagrams

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Notes
Ethanol/Water~3:1 to 5:1Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Acetic Acid/Water~2:1 to 4:1Similar procedure to ethanol/water. Good for compounds that are sparingly soluble in ethanol.
Toluene-Can be effective, but may require larger volumes. Ensure adequate ventilation.

Diagram 1: Troubleshooting Workflow for Low Purity Crystals

G start Low Purity 3-Chloro-4-ethylbenzoic Acid q_color Are the crystals off-white or yellow? start->q_color decolorize Perform decolorization with activated carbon. q_color->decolorize Yes q_mp Is the melting point broad or low? q_color->q_mp No decolorize->q_mp fractional_rx Perform fractional recrystallization to remove isomers. q_mp->fractional_rx Yes q_yield Is the yield low? q_mp->q_yield No acid_base Consider acid-base extraction to remove non-acidic impurities. fractional_rx->acid_base optimize_rx Optimize recrystallization conditions (solvent volume, cooling rate). q_yield->optimize_rx Yes end_pure High Purity Crystals q_yield->end_pure No end_yield Improved Yield optimize_rx->end_yield acid_base->end_pure

Caption: Decision tree for troubleshooting low purity 3-Chloro-4-ethylbenzoic acid.

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. (n.d.). Retrieved from [Link]

  • Gaonkar, M. V., & Wasewar, K. L. (2011). Separation of chlorobenzoic acids by dissociation extractive crystallization.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Why should activated carbon be used during recrystallization? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Why is activated carbon useful during recrystallization? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Pawar, S. S., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 6(5), 3985-3996.
  • Hinze, W. L., & Armstrong, D. W. (1981). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 14(13), 1093-1103.
  • Kaczmarczyk, J., et al. (2020). The Effect of Oxidative Modification of Activated Carbon on Adsorption of Aromatic Compounds from Aqueous Solutions.
  • Process for the separation of isomeric chlorobenzoic acids. (1951). U.S.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (2014).
  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Jin, H., & Lee, Y. (1998). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • Effect of activated carbon surface chemistry on adsorption of phenoxy carboxylic acid herbicides from aqueous solutions. (n.d.). DESWATER. Retrieved from [Link]

  • Recrystallization of Impure Benzoic Acid. (2021).
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • What are ortho and para isomers? (2020). Quora.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Substituted Benzoic Acids. (n.d.).
  • 2-Chloro-4-ethylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Chloro-4-ethylbenzoic acid. (n.d.). Chemsrc. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-4-ethylbenzoic Acid

Executive Summary & Molecular Profiling[2][3] Welcome to the technical support hub for 3-Chloro-4-ethylbenzoic acid (CAS: 67648-07-1).[1][2][3] This guide addresses the specific challenges of purifying this molecule, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profiling[2][3]

Welcome to the technical support hub for 3-Chloro-4-ethylbenzoic acid (CAS: 67648-07-1).[1][2][3] This guide addresses the specific challenges of purifying this molecule, which sits at a critical intersection of solubility behaviors due to its substituents.

The Physicochemical Challenge

To select the correct solvent, we must first deconstruct the molecule’s competing polarity vectors:

  • Hydrophilic Anchor: The Carboxylic Acid (-COOH) group drives solubility in polar protic solvents (Alcohols, Water) and basic aqueous media.[1][2][3]

  • Lipophilic Bulk: The Ethyl (-CH2CH3) group at the para position and the Chlorine (-Cl) at the meta position significantly increase the molecule's hydrophobicity (LogP ~2.9 - 3.[1]0) compared to unsubstituted benzoic acid.[2][3]

Implication: Pure water is often too polar to be an effective single solvent (low solubility even at boiling).[2][3] Pure non-polar solvents (Hexane) may not dissolve the polar head group effectively.[2][3] A binary solvent system or a moderately polar aromatic solvent is required. [1]

Solvent Selection Matrix

The following table summarizes the solvent candidates based on thermodynamic affinity and impurity purging capability.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol / Water Primary Choice High Best balance.[1][2][3] Ethanol solvates the lipophilic core; water acts as the anti-solvent to drive crystallization upon cooling.
Toluene AlternativeMedium-HighExcellent for removing non-polar impurities (e.g., unreacted 3-chloro-4-ethyltoluene).[1][2][3] Requires higher temperatures.[2][3]
Ethyl Acetate / Heptane Gradient ChoiceMediumGood for highly impure "tarry" crudes.[2][3] Heptane acts as the anti-solvent.[2][3]
Water (pH adjusted) Acid-BaseSpecial CaseNot a recrystallization but a precipitation.[1][2][3] Dissolve in NaOH, filter, precipitate with HCl. Use for bulk impurity removal before recrystallization.[2][3]

Decision Logic: The Solvent Workflow

Use the following logic flow to determine the specific protocol for your crude material.

SolventSelection Start Start: Crude 3-Chloro-4-ethylbenzoic Acid CheckColor Is the Crude Highly Colored/Tarry? Start->CheckColor AcidBase Protocol A: Acid-Base Extraction (Purge Tars first) CheckColor->AcidBase Yes (Dark/Sticky) CheckMP Check Melting Point Range CheckColor->CheckMP No (Solid/Off-white) AcidBase->CheckMP After drying Binary Protocol B: Ethanol/Water (Standard Recrystallization) CheckMP->Binary Standard Purity (>90%) Toluene Protocol C: Toluene (If Ethanol fails or oils out) CheckMP->Toluene High Non-polar Impurities

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude material state.

Detailed Protocols

Protocol B: The Ethanol/Water Binary System (Recommended)

This method utilizes the "solvent/anti-solvent" principle.

Reagents:

  • Ethanol (95% or Absolute)[2][3]

  • Deionized Water (Pre-heated to ~90°C)[2][3]

  • Activated Carbon (Optional, for decolorization)[1][3]

Step-by-Step:

  • Dissolution: Place 5.0 g of crude 3-Chloro-4-ethylbenzoic acid in a 100 mL Erlenmeyer flask. Add minimum hot ethanol (approx. 15-20 mL) while heating on a steam bath until fully dissolved.

  • Decolorization (If needed): If the solution is yellow/brown, remove from heat, add 0.1 g activated carbon, stir for 2 mins, and filter hot through a pre-warmed funnel.

  • The Critical Point (Anti-Solvent Addition):

    • Keep the ethanol solution boiling gently.[2][3]

    • Add hot water dropwise.[2][3]

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[2][3]

    • Add 1-2 mL of ethanol to clear the solution again (restore saturation limit).[2]

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (insulate flask with a towel if "oiling out" occurs). Then, cool in an ice bath (0-4°C) for 30 minutes.

  • Harvest: Filter via vacuum filtration. Wash the cake with cold 50:50 Ethanol/Water.[2][3]

Protocol C: Toluene Recrystallization

Use this if the compound "oils out" in ethanol/water due to low melting point depression by impurities.[2]

  • Dissolve crude solid in boiling toluene (approx. 3-5 mL per gram).

  • If insoluble solids remain (inorganic salts), filter hot.[2][3]

  • Allow to cool slowly.[2][3][4][5] Toluene promotes the formation of well-defined needles or prisms for benzoic acid derivatives.[1][2]

  • Wash with cold toluene, then cold hexanes to remove toluene residue.[2][3]

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.

  • Cause: The melting point of the solute in the solvent mixture is lower than the saturation temperature. This is common with ethyl-substituted aromatics which have lower lattice energy than pure benzoic acid.[1][2][3]

  • Solution:

    • Reheat to redissolve the oil.

    • Add more Ethanol (the good solvent) to lower the saturation temperature.[2][3]

    • Seed the solution with a pure crystal of 3-Chloro-4-ethylbenzoic acid at the cloud point.

    • Vigorous Stirring: Sometimes agitation prevents the oil phase from coalescing and induces nucleation.[2][3]

Issue 2: Low Yield

  • Symptom: Very few crystals form after cooling.[2][3]

  • Cause: Too much solvent was used (supersaturation was not achieved) or the ethyl group is increasing solubility in the ethanol too aggressively.

  • Solution:

    • Evaporate 30% of the solvent volume.[2][3]

    • Increase the ratio of Water (anti-solvent) cautiously.[2][3]

    • Ensure the ice bath step is sufficiently long (solubility drops significantly at <5°C).[2][3]

Issue 3: Impurity Retention (Isomers)

  • Symptom: Melting point is depressed or wide (e.g., melts over 5-10°C range).[1][2][3]

  • Cause: Likely contamination with 2-chloro isomer or 3-chloro-4-ethyltoluene.[1][2][3]

  • Solution: Switch to Protocol C (Toluene) . Isomers often have distinct solubility profiles in non-polar aromatics compared to polar binary mixtures.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a valid substitute.[2][3] However, because Methanol is more polar than Ethanol, the solubility of the lipophilic (ethyl/chloro) compound might be slightly lower, requiring larger volumes. The toxicity of Methanol also requires stricter safety controls.

Q: My crude is a dark brown tar. Can I recrystallize directly? A: No. Recrystallization is a purification technique, not a separation technique for bulk contaminants.[1][2][3][6]

  • Action: Perform an Acid-Base extraction first.[1][2][3] Dissolve the tar in 1M NaOH (the acid dissolves, non-acidic tars stay behind). Filter. Acidify the filtrate with HCl to precipitate the solid. Then recrystallize the resulting solid.

Q: What is the expected Melting Point? A: While specific literature values vary by polymorph, substituted benzoic acids of this class typically melt between 100°C and 140°C .[1] Use the melting point of your specific batch as a purity index; a sharp range (±1-2°C) indicates success.[2]

References

  • PubChem. (n.d.).[2][3][7][8] 3-Chloro-4-ethylbenzoic acid (Compound Summary). National Center for Biotechnology Information.[2][3] Retrieved February 5, 2026, from [Link]

  • Vogel, A. I. (1989).[2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for general recrystallization of benzoic acid derivatives).

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1][2][3] Purification of Laboratory Chemicals. Pergamon Press.[2][3] (Methodology for aromatic acid purification).

Sources

Optimization

handling moisture sensitivity of 3-Chloro-4-ethylbenzoic acid derivatives

Technical Support Center: Handling 3-Chloro-4-ethylbenzoic Acid & Derivatives Executive Summary & Chemical Context Is 3-Chloro-4-ethylbenzoic acid moisture sensitive? Strictly speaking, the parent acid (CAS: 67648-07-1)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 3-Chloro-4-ethylbenzoic Acid & Derivatives

Executive Summary & Chemical Context

Is 3-Chloro-4-ethylbenzoic acid moisture sensitive? Strictly speaking, the parent acid (CAS: 67648-07-1) is stable. It is a solid carboxylic acid that may be slightly hygroscopic (absorbs surface moisture) but does not chemically degrade rapidly in air.

However, its derivatives—specifically the acid chloride (3-Chloro-4-ethylbenzoyl chloride) and mixed anhydrides—are critically moisture sensitive.

The presence of the Chlorine atom at the 3-position exerts an electron-withdrawing inductive effect (-I), making the carbonyl carbon significantly more electrophilic than in unsubstituted ethylbenzoic acid. This increases the rate of hydrolysis, meaning your activated intermediates will "die" faster in humid air than standard reagents.

This guide focuses on the reactive lifecycle : converting the stable acid into the reactive intermediate and coupling it without hydrolysis-induced yield loss.

Critical Handling Protocols (The "Dry Chain")

Module A: Storage & Stability
Compound FormSensitivity LevelStorage ProtocolShelf Life (Optimal)
Parent Acid Low (Hygroscopic)Tightly sealed container, RT. Desiccant recommended to prevent clumping.>2 Years
Acid Chloride High (Reactive) Store under Argon/Nitrogen at 2–8°C. Septum-sealed vials only. Never store in vessels with ground glass joints without Teflon sleeves (hydrolysis causes joints to seize).<6 Months
Activated Ester ModerateDesiccator at -20°C. Protect from light.6–12 Months
Module B: The "Schlenk" Standard

When handling the acid chloride derivative, standard fume hood techniques are often insufficient.

  • Glassware: Flame-dried under vacuum.

  • Transfer: Positive pressure cannulation or gas-tight syringes only. Do not pour.

  • Solvents: Anhydrous grade (<50 ppm water). Dichloromethane (DCM) and THF must be dried over molecular sieves.

Troubleshooting Guide (Q&A Format)

Issue 1: "My amide coupling yield is consistently low (<40%)."

Diagnosis: The most common failure mode is the hydrolysis of the acid chloride intermediate before it reacts with your amine. The 3-chloro substituent activates the carbonyl, making it hungry for any nucleophile—including trace water in your solvent or atmosphere.

The Fix:

  • Check Solvent Water Content: If your DCM has >100 ppm water, the solvent itself is destroying your reagent.

  • The "Sacrificial" Reagent: If generating the acid chloride in situ using Oxalyl Chloride or Thionyl Chloride, ensure you add a catalytic amount of DMF.

  • Change Addition Order: Do not add the acid chloride to the amine solution. Add the amine slowly to the acid chloride at 0°C. This keeps the electrophile concentration high relative to any adventitious water.

Issue 2: "I see a white precipitate forming in my acid chloride bottle."

Diagnosis: This is 3-Chloro-4-ethylbenzoic acid (the parent acid) reforming.[1] Moisture has entered the bottle, hydrolyzed the chloride, and released HCl gas. The solid you see is the insoluble acid or potentially the amine-HCl salt if an amine was present.

The Fix:

  • Filtration: If the bulk is still liquid, you can filter the solid under inert gas, but the molarity of the reagent has changed.

  • Retitration (Mandatory): You must determine the remaining active concentration (see Protocol below).

Issue 3: "My NMR shows a split peak for the ethyl group."

Diagnosis: You likely have a mixture of the Acid Chloride and the Parent Acid .

  • Acid Chloride: The electron-withdrawing nature of the -COCl group will shift the ethyl protons and the aromatic protons slightly downfield compared to the -COOH group.

  • H-Bonding: The parent acid can form dimers, causing broad peaks, whereas the acid chloride should show sharp, distinct multiplets.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between your desired reaction (Amide Coupling) and the parasitic reaction (Hydrolysis).

HydrolysisPath Acid 3-Chloro-4-ethylbenzoic Acid (Stable) AcidCl Acid Chloride (Reactive Intermediate) Acid->AcidCl Activation (SOCl2/Oxalyl Cl) Product Desired Amide AcidCl->Product Path A: Coupling (Fast if Dry) Waste Hydrolyzed Acid + HCl (Impurity) AcidCl->Waste Path B: Hydrolysis (Competes via 3-Cl activation) Water Trace Moisture (H2O) Water->Waste Amine Target Amine (R-NH2) Amine->Product

Caption: Path B (Hydrolysis) is accelerated by the electron-withdrawing Chlorine at position 3. Elimination of "Water" node is the only control variable.

Validated Experimental Protocols

Protocol A: Quality Control Titration of the Acid Chloride

Use this method to verify if your stored reagent is still active.

Principle: React the acid chloride with excess secondary amine, then back-titrate the unreacted amine.

  • Reagents: Dry Toluene, Morpholine (standardized), 0.1N HCl.

  • Step 1: Dissolve 1.0 mmol (approx 203 mg) of your 3-Chloro-4-ethylbenzoyl chloride sample in 10 mL dry toluene.

  • Step 2: Add exactly 2.0 mmol of Morpholine. Stir for 10 mins. (Reaction: R-COCl + Morpholine → Amide + Morpholine·HCl).

  • Step 3: Add 20 mL water to quench.

  • Step 4: Titrate the mixture with 0.1N HCl using Methyl Orange indicator.

  • Calculation: The HCl consumes the excess Morpholine. The difference between added Morpholine and titrated Morpholine equals the active Acid Chloride content.

Protocol B: In-Situ Activation (The "One-Pot" Safe Route)

Avoids isolation of the moisture-sensitive intermediate entirely.

  • Suspend 3-Chloro-4-ethylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Add Oxalyl Chloride (1.2 eq) followed by 1 drop of dry DMF.

  • Stir at RT for 2 hours (Gas evolution: CO2 + CO + HCl).

  • Evaporate solvent under reduced pressure (removes excess oxalyl chloride).

  • Redissolve immediately in dry DCM/THF and add to your amine/base mixture.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12465044, 3-Chloro-4-ethylbenzoic acid. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectrum of 3-Chloro-4-ethylbenzoic Acid and its Analogs

This technical guide provides an in-depth analysis of the characteristic infrared (IR) spectrum peaks of 3-chloro-4-ethylbenzoic acid. In the absence of a publicly available experimental spectrum for this specific compou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the characteristic infrared (IR) spectrum peaks of 3-chloro-4-ethylbenzoic acid. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage a comparative approach. We will first dissect the empirical FT-IR data of key structural analogs: benzoic acid, 4-ethylbenzoic acid, and 3-chlorobenzoic acid. By understanding the distinct spectral contributions of the carboxyl, ethyl, and chloro functional groups, we will construct a detailed, predictive analysis of the IR spectrum for 3-chloro-4-ethylbenzoic acid. This methodology not only serves as a robust analytical framework but also as a practical guide for researchers in compound identification and quality control.

The Principles of IR Spectroscopy in the Analysis of Aromatic Carboxylic Acids

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups.

For substituted benzoic acids, key diagnostic regions in the IR spectrum include:

  • O-H Stretching (Carboxylic Acid): Typically observed as a very broad and intense absorption band between 2500 and 3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form in the solid state.[1]

  • C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while aliphatic (alkyl) C-H stretches are found just below 3000 cm⁻¹.

  • C=O Stretching (Carbonyl): The carbonyl group of an aromatic carboxylic acid gives rise to a strong, sharp peak typically in the range of 1680-1710 cm⁻¹.[1] Conjugation with the aromatic ring lowers this frequency compared to saturated carboxylic acids.

  • C-O Stretching and O-H Bending: These vibrations are coupled and appear in the fingerprint region, typically between 1200-1440 cm⁻¹.

  • C-Cl Stretching: The carbon-chlorine stretch is usually found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining high-quality FT-IR spectra of solid samples with minimal preparation.[2][3] The principles and a general experimental protocol are outlined below.

Experimental Protocol: ATR-FTIR Spectroscopy of Solid Benzoic Acid Derivatives

This section details a standardized protocol for acquiring high-quality ATR-FTIR spectra of solid aromatic carboxylic acids.

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) is collected.

  • Sample Preparation: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Compression: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures intimate contact between the sample and the ATR crystal, which is crucial for a strong signal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the resulting spectrum, which may include an ATR correction and baseline correction, to yield the final absorbance or transmittance spectrum.

G cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Purge Spectrometer & Collect Background B Place Solid Sample on ATR Crystal A->B Step 1-2 C Apply Consistent Pressure B->C D Collect Spectrum (e.g., 32 scans, 4 cm-1) C->D Step 3-4 E Perform ATR & Baseline Correction D->E F Identify Characteristic Peaks E->F Step 5-Analysis

Figure 1: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Comparative Spectral Analysis

To predict the IR spectrum of 3-chloro-4-ethylbenzoic acid, we will first examine the experimental spectra of its constituent parts.

Benzoic Acid: The Parent Molecule

Benzoic acid serves as our baseline. Its spectrum is dominated by the carboxylic acid and aromatic functionalities.

4-Ethylbenzoic Acid: The Effect of an Alkyl Substituent

Introducing an ethyl group at the para position primarily affects the C-H stretching region.

3-Chlorobenzoic Acid: The Effect of a Halogen Substituent

Placing a chlorine atom at the meta position introduces a C-Cl vibration and can electronically influence the carbonyl stretch.

Vibrational ModeBenzoic Acid (cm⁻¹)4-Ethylbenzoic Acid (cm⁻¹)3-Chlorobenzoic Acid (cm⁻¹)
O-H Stretch (Carboxylic Dimer) ~2500-3300 (very broad)~2500-3300 (very broad)~2500-3300 (very broad)
Aromatic C-H Stretch ~3060~3050~3070
Aliphatic C-H Stretch N/A~2970, ~2870N/A
C=O Stretch (Carbonyl) ~1685~1680~1690
Aromatic C=C Stretch ~1600, ~1450~1610, ~1420~1595, ~1470
C-O Stretch / O-H Bend ~1292~1300~1295
Out-of-Plane O-H Bend ~934~940~920
C-Cl Stretch N/AN/A~750

Table 1: Comparison of characteristic IR peaks for benzoic acid and its substituted analogs.

Predictive Analysis of 3-Chloro-4-ethylbenzoic Acid's IR Spectrum

By combining the observations from our comparative analysis, we can now predict the key features of the 3-chloro-4-ethylbenzoic acid IR spectrum.

G cluster_analogs Structural Analogs & Their Key Spectral Features cluster_target Predicted Spectrum Benzoic Benzoic Acid (Carboxyl & Aromatic Core) Target 3-Chloro-4-ethylbenzoic Acid (Combined Features) Benzoic->Target Synthesize Ethyl 4-Ethylbenzoic Acid (+ Alkyl C-H Stretches) Ethyl->Target Synthesize Chloro 3-Chlorobenzoic Acid (+ C-Cl Stretch) Chloro->Target Synthesize

Figure 2: Logical approach for predicting the IR spectrum of the target molecule.

We anticipate the spectrum of 3-chloro-4-ethylbenzoic acid to exhibit a combination of the features observed in its analogs:

  • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C-H Stretches: We expect to see both aromatic C-H stretches slightly above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹ (likely around 2970 and 2870 cm⁻¹ ).

  • C=O Stretch: The carbonyl stretch will be strong and sharp. Given the electron-withdrawing nature of the chlorine at the meta position, which tends to slightly increase the frequency, and the electron-donating nature of the ethyl group at the para position, which would slightly decrease it, we predict the C=O stretch to be in the range of 1685-1695 cm⁻¹ .

  • Aromatic C=C Stretches: Peaks in the ~1600 cm⁻¹ and ~1450 cm⁻¹ regions, characteristic of the benzene ring.

  • C-O Stretch / O-H Bend: A strong peak in the fingerprint region, predicted around 1290-1310 cm⁻¹ .

  • Out-of-Plane O-H Bend: A broad peak around 920-940 cm⁻¹ .

  • C-Cl Stretch: A medium to strong absorption in the lower wavenumber region, expected around 750-780 cm⁻¹ .

Predicted Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityRationale
O-H Stretch 2500-3300Very Broad, StrongCharacteristic of carboxylic acid dimer.
Aromatic C-H Stretch ~3070MediumPresence of the aromatic ring.
Aliphatic C-H Stretches ~2970, ~2870MediumAsymmetric and symmetric stretches of the ethyl group.
C=O Stretch 1685-1695Strong, SharpAromatic carboxylic acid, influenced by both Cl and ethyl groups.
Aromatic C=C Stretches ~1600, ~1450Medium to StrongBenzene ring vibrations.
C-O Stretch / O-H Bend 1290-1310StrongCoupled vibration in the carboxylic acid group.
Out-of-Plane O-H Bend 920-940Broad, MediumCharacteristic of carboxylic acid dimers.
C-Cl Stretch 750-780Medium to StrongPresence of the chloro substituent.

Table 2: Predicted characteristic IR peaks for 3-chloro-4-ethylbenzoic acid.

Conclusion

This guide demonstrates a powerful predictive methodology for characterizing the infrared spectrum of 3-chloro-4-ethylbenzoic acid. By systematically analyzing the spectra of benzoic acid, 4-ethylbenzoic acid, and 3-chlorobenzoic acid, we have established the distinct spectral signatures of the carboxyl, ethyl, and chloro functionalities. This comparative approach allows for a confident prediction of the key absorption bands for the target molecule. This analytical workflow is invaluable for researchers in drug development and materials science for compound verification, purity assessment, and quality control, especially when reference spectra are unavailable.

References

  • Ansari, A. A., & Kirpalani, D. M. (2022). Sonochemical degradation of benzoic acid: Effect of operational parameters and identification of persistent by-products. Journal of Environmental Chemical Engineering, 10(3), 107775.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 5, 2026, from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.
  • Kazarian, S. G., & Chan, K. L. A. (2013). ATR-FTIR spectroscopic imaging: recent advances and applications to biological systems. Analyst, 138(7), 1940-1951.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Ethylbenzoic acid. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-chloro-. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-ethylbenzoic acid. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Ethylbenzoic acid. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic acid. Retrieved February 5, 2026, from [Link]

  • Reyes, F. A., et al. (2015). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.
  • Vlasova, M., & Kakazey, M. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599.

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 3-Chloro-4-ethylbenzoic Acid

Executive Summary Objective: To provide a definitive structural elucidation guide for 3-Chloro-4-ethylbenzoic acid (CAS: 12465044), distinguishing it from isobaric impurities such as 2-ethyl-4-chlorobenzoic acid. Core Fi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural elucidation guide for 3-Chloro-4-ethylbenzoic acid (CAS: 12465044), distinguishing it from isobaric impurities such as 2-ethyl-4-chlorobenzoic acid.

Core Finding: The differentiation of 3-chloro-4-ethylbenzoic acid relies on the absence of the "Ortho Effect" in Electron Ionization (EI) MS. Unlike its ortho-ethyl isomers, the 3-chloro-4-ethyl variant (where the ethyl group is para to the carboxyl) predominantly follows a benzylic cleavage pathway (Loss of


) rather than the water elimination pathway characteristic of ortho-substituted benzoic acids.

Target Audience: Analytical Chemists, Process Development Scientists, and QC Specialists.

Introduction: The Isomer Challenge

In drug development, substituted benzoic acids are ubiquitous building blocks. A critical quality attribute (CQA) is the isomeric purity. 3-Chloro-4-ethylbenzoic acid (


, MW ~184.62) often co-elutes with positional isomers during synthesis.

Standard low-resolution MS (single quadrupole) often fails to distinguish these isomers based on molecular ion (


) alone. This guide compares the fragmentation mechanics of the target compound against its most problematic "Alternative"—the ortho-ethyl isomer—providing a self-validating protocol for identification.

Deep Dive: Fragmentation Mechanics

The Product: 3-Chloro-4-ethylbenzoic Acid

Structure: Carboxyl at C1, Chloro at C3, Ethyl at C4. Key Feature: The ethyl group is para to the carboxyl group. The chlorine is meta.

In the absence of an ortho-alkyl substituent, the fragmentation is driven by two independent centers: the ethyl group and the carboxyl group.

  • Benzylic Cleavage (Dominant): The ethyl group undergoes homolytic cleavage, losing a methyl radical (

    
    ) to form a stable benzyl-type cation (often rearranging to a tropylium ion structure).
    
    • Transition:

      
       (Loss of 15 Da).
      
  • Carboxyl Fragmentation: Typical benzoic acid behavior involving the loss of the hydroxyl radical (

    
    ) followed by carbon monoxide (
    
    
    
    ).
    • Transition:

      
       (Loss of 17 Da).
      
    • Transition:

      
       (Loss of 28 Da).
      
The Alternative: 2-Ethyl-4-chlorobenzoic Acid (Isomer)

Structure: Carboxyl at C1, Ethyl at C2 (Ortho). Key Feature: The Ortho Effect (McLafferty-like rearrangement).

When an alkyl group with


-hydrogens (like ethyl) is ortho to a carboxylic acid, a specific rearrangement occurs. A hydrogen atom transfers from the ethyl group to the carbonyl oxygen, leading to the elimination of water (

) or ethylene.
  • Diagnostic Peak: Significant abundance of

    
     or 
    
    
    
    .
  • Contrast: This pathway is mechanistically impossible for 3-chloro-4-ethylbenzoic acid due to the distance between the ethyl and carboxyl groups.

Visualization of Signaling Pathways (Fragmentation)

The following diagrams illustrate the divergent fragmentation pathways that allow for definitive identification.

Diagram 1: 3-Chloro-4-ethylbenzoic Acid Fragmentation (Target)

G cluster_legend Key Mechanism M_Ion Molecular Ion (M+) m/z 184/186 (Radical Cation) M_Me [M - CH3]+ m/z 169/171 (Benzylic Cleavage) M_Ion->M_Me - CH3 (15 Da) Dominant Path M_OH [M - OH]+ m/z 167/169 (Acylium Ion) M_Ion->M_OH - OH (17 Da) M_COOH [M - COOH]+ m/z 139/141 (Phenyl Cation) M_OH->M_COOH - CO (28 Da) Text Absence of Ortho Effect confirms Para-Ethyl position

Caption: Fragmentation of 3-Chloro-4-ethylbenzoic acid showing dominant benzylic cleavage (green) characteristic of para-substitution.

Diagram 2: 2-Ethyl-4-chlorobenzoic Acid (The Alternative/Impurity)

G M_Ion_Alt Isomer M+ m/z 184/186 (Ortho-Ethyl) Ortho_Int Intermediate (H-Transfer) M_Ion_Alt->Ortho_Int Gamma-H Transfer M_H2O [M - H2O]+ m/z 166 (Ortho Effect) Ortho_Int->M_H2O - H2O (18 Da) Diagnostic for Ortho Isomer

Caption: The "Ortho Effect" pathway observed ONLY in the 2-ethyl isomer, serving as a negative control for the target product.

Comparative Analysis: Data Tables

The following table summarizes the theoretical mass-to-charge (


) ratios and expected relative abundances for the target versus its isomer.

Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)

Ion Identitym/z (

)
Target: 3-Cl-4-EthylAlternative: 2-Ethyl-4-ClMechanistic Origin
Molecular Ion (

)
184 VisibleVisibleParent molecule stability.

169 High (Base Peak) ModerateBenzylic cleavage. Favored in para-ethyl.

167 HighModerateStandard acid fragmentation.

166 Absent / Very Low High (Diagnostic) Ortho Effect (H-transfer from ethyl to carbonyl).

139 ModerateModerateLoss of carboxyl group.

Analyst Note: The presence of a peak at m/z 166 is a "Red Flag" indicating contamination with the ortho-ethyl isomer. The target compound should show a clean transition to m/z 169 and 167.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this validated workflow for GC-MS analysis.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

    • Why? Polar solvents ensure full solubility of the carboxylic acid.

  • Derivatization (Optional but Recommended):

    • While the free acid analyzes well, trimethylsilyl (TMS) derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) improves peak shape and volatility.

    • Note: If derivatized, shift all m/z values in Table 1 by +72 Da (TMS group). This guide focuses on the underivatized free acid for direct identification.

Instrument Parameters (Agilent/Thermo Standard GC-MS)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV.

  • Scan Range: m/z 40 – 300.

Workflow Diagram

G Start Sample: 3-Chloro-4-ethylbenzoic acid Prep Dilute in Ethyl Acetate (1 mg/mL) Start->Prep GC GC Separation (DB-5ms Column) Prep->GC MS MS Detection (EI, 70eV) GC->MS Decision Check m/z 166 vs 169 MS->Decision Pass PASS: Dominant m/z 169 (Target Confirmed) Decision->Pass Ratio 169:166 > 10:1 Fail FAIL: Significant m/z 166 (Ortho-Isomer Detected) Decision->Fail Ratio 169:166 < 5:1

Caption: QC decision tree for validating 3-Chloro-4-ethylbenzoic acid purity.

Alternative Method: ESI-MS/MS (Negative Mode)

For researchers utilizing LC-MS (Liquid Chromatography), the approach differs.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Parent Ion: m/z 183.

  • Primary Transition:

    
     (Loss of 44 Da).
    
    • Transition:

      
      .
      
  • Limitation: ESI-MS/MS is less structurally specific for isomers than EI-MS. The "Ortho Effect" is less pronounced in negative mode deprotonated ions.

  • Recommendation: Use EI-GC-MS for identification (structure proof) and ESI-LC-MS for quantification in biological matrices.

Conclusion

To unequivocally identify 3-Chloro-4-ethylbenzoic acid , researchers must look for the Benzylic Cleavage signature (m/z 169) and the absence of the Ortho Effect (m/z 166) . This specific fragmentation pattern serves as a molecular fingerprint, ensuring that the ethyl group is located para to the carboxyl moiety, distinct from potential synthetic impurities.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Detailed protocols for distinguishing isomers).
  • PubChem. (2024). 3-Chloro-4-ethylbenzoic acid Compound Summary. National Library of Medicine. [Link]

Validation

A Comparative Analysis of the Acidity of 3-Chloro-4-ethylbenzoic Acid and Benzoic Acid: A Technical Guide for Researchers

In the landscape of drug discovery and development, the acidic or basic nature of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the acidic or basic nature of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the acidity of 3-Chloro-4-ethylbenzoic acid and the parent molecule, benzoic acid. We will delve into the theoretical underpinnings of their acidity, supported by predictive calculations, and outline a robust experimental protocol for pKa determination, empowering researchers to make informed decisions in molecular design and optimization.

Quantitative Comparison of Acidity: pKa Values

The acidity of a compound is inversely related to its pKa value; a lower pKa signifies a stronger acid. Benzoic acid, a fundamental aromatic carboxylic acid, serves as a crucial reference point in these comparisons.

CompoundStructurepKa
Benzoic Acid~4.20[1][2][3]
3-Chloro-4-ethylbenzoic Acid~4.00 (Predicted)

The pKa of 3-Chloro-4-ethylbenzoic acid is predicted to be lower than that of benzoic acid, indicating it is a stronger acid. This prediction is derived from the Hammett equation, a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds.[4][5][6]

G cluster_benzoic_acid Benzoic Acid cluster_substituted_acid 3-Chloro-4-ethylbenzoic Acid cluster_effects Electronic Effects cluster_conclusion Overall Acidity BA Benzoic Acid (pKa ≈ 4.20) CEBA 3-Chloro-4-ethylbenzoic Acid (Predicted pKa ≈ 4.00) BA->CEBA Substitution (meta-Cl, para-Et) Inductive Inductive Effect (-I) of Chloro Group CEBA->Inductive Increases Acidity Hyperconjugation Hyperconjugation & Inductive Effect (+I) of Ethyl Group CEBA->Hyperconjugation Decreases Acidity Conclusion Net effect leads to a stronger acid than benzoic acid Inductive->Conclusion Hyperconjugation->Conclusion

Caption: Logical workflow comparing the acidity of benzoic acid and its substituted derivative.

The "Why": Unpacking the Electronic Effects of Substituents

The observed difference in acidity can be rationalized by considering the electronic effects of the chloro and ethyl substituents on the stability of the corresponding carboxylate anions. The stability of the conjugate base is a key factor in determining the strength of an acid; a more stable conjugate base corresponds to a stronger acid.

The Electron-Withdrawing Inductive Effect of the Chloro Group

The chlorine atom at the meta-position exerts a significant electron-withdrawing inductive effect (-I).[6] This effect involves the pulling of electron density through the sigma bonds of the benzene ring towards the electronegative chlorine atom. This withdrawal of electron density helps to delocalize and stabilize the negative charge on the carboxylate anion formed upon deprotonation. By stabilizing the conjugate base, the chloro substituent shifts the equilibrium towards dissociation, resulting in a stronger acid and a lower pKa.

The Electron-Donating Nature of the Ethyl Group

Conversely, the ethyl group at the para-position is generally considered to be electron-donating. This is primarily due to a combination of a weak positive inductive effect (+I) and hyperconjugation. Hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the ethyl group into the pi system of the benzene ring. This donation of electron density to the ring has a destabilizing effect on the negatively charged carboxylate anion, making deprotonation less favorable. This would, in isolation, lead to a weaker acid (higher pKa).

The Net Result: A Stronger Acid

In 3-Chloro-4-ethylbenzoic acid, these two opposing electronic effects are at play. The Hammett equation allows for a quantitative prediction of the net outcome. The substituent constant (σ) for a meta-chloro group is approximately +0.373, indicating a strong acid-strengthening effect.[5] The σ value for a para-ethyl group is approximately -0.170, signifying a weaker acid-weakening effect.[5]

Using the Hammett equation for the ionization of benzoic acids (where the reaction constant ρ is 1):

  • pKa ≈ pKa (benzoic acid) - Σσ

  • pKa ≈ 4.20 - (+0.373 - 0.170)

  • pKa ≈ 4.20 - 0.203

  • pKa ≈ 3.997

This calculation predicts that the electron-withdrawing inductive effect of the chlorine atom outweighs the electron-donating effect of the ethyl group, resulting in 3-Chloro-4-ethylbenzoic acid being a stronger acid than benzoic acid.

Experimental Validation: A Protocol for pKa Determination via Potentiometric Titration

To empirically validate the predicted pKa values, potentiometric titration is a precise and reliable method.[6] This technique involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.

G cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a standard solution of the carboxylic acid (e.g., 0.01 M) C Place the acid solution in a beaker with a stir bar A->C B Calibrate the pH meter using standard buffers B->C D Titrate with a standardized strong base (e.g., 0.1 M NaOH) in small increments C->D E Record the pH after each addition of titrant D->E F Plot pH vs. volume of titrant added E->F G Determine the equivalence point (steepest point of the curve) F->G H The pH at half the equivalence point volume is the pKa G->H

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Materials and Reagents
  • 3-Chloro-4-ethylbenzoic acid

  • Benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (carbonate-free)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers

Step-by-Step Procedure
  • Preparation of the Acid Solution: Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) to ensure accurate pH measurements.

  • Titration Setup: Place a known volume of the acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

Data Analysis and Interpretation
  • Plot the Titration Curve: Create a graph with the volume of NaOH added on the x-axis and the measured pH on the y-axis.

  • Determine the Equivalence Point: The equivalence point is the point of inflection on the titration curve, where the slope is at its maximum. This can be determined visually or by calculating the first or second derivative of the curve.

  • Determine the pKa: The pKa of the acid is equal to the pH at the half-equivalence point. To find this, locate the volume of NaOH at the equivalence point and divide it by two. The pH corresponding to this half-equivalence volume on the titration curve is the experimental pKa of the acid.

Conclusion and Implications for Drug Development

The analysis of electronic substituent effects, supported by predictive models like the Hammett equation, provides a powerful framework for understanding and anticipating the acidity of novel molecular entities. Our examination reveals that 3-Chloro-4-ethylbenzoic acid is predicted to be a stronger acid than benzoic acid due to the dominant electron-withdrawing inductive effect of the meta-chloro substituent.

For researchers in drug development, this seemingly subtle difference in acidity can have profound consequences. The ionization state of a drug at physiological pH (typically around 7.4) influences its solubility, membrane permeability, protein binding, and interaction with its biological target. A lower pKa for an acidic compound means it will be more ionized at a given pH. This increased ionization can enhance aqueous solubility but may hinder its ability to cross lipidic cell membranes. Therefore, the precise tuning of a molecule's pKa is a critical aspect of medicinal chemistry, and the principles and experimental methods outlined in this guide are fundamental to achieving this.

References

  • Haines, R. I., & Harper, J. B. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education, 91(4), 599–602. [Link]

  • Hammett equation. (2023, December 29). In Wikipedia. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • Wikipedia. (2024). Hammett equation. [Link]

  • Dalhousie University. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • PubChem. (n.d.). Benzoic acid. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-4-ethylbenzoic acid

CAS Number: 67648-07-1 Molecular Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol [1] Executive Directive Status: WARNING (Irritant) Immediate Action Required: Handle only within a certified fume hood. Avoid all dust gen...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 67648-07-1 Molecular Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol [1]

Executive Directive

Status: WARNING (Irritant) Immediate Action Required: Handle only within a certified fume hood. Avoid all dust generation.[2][3]

This guide provides an operational framework for the safe handling, storage, and disposal of 3-Chloro-4-ethylbenzoic acid . Unlike generic safety sheets, this protocol addresses the specific physicochemical risks posed by halogenated aromatic acids. The presence of the chlorine substituent at the meta position relative to the ethyl group and ortho to the carboxylic acid enhances the compound's lipophilicity and acidity compared to benzoic acid, necessitating stricter dermal and respiratory protection standards.

Strategic Risk Assessment (The "Why" Behind the Protocol)

To ensure safety, we must understand the molecule's behavior.[4] 3-Chloro-4-ethylbenzoic acid is not merely an irritant; it is a functionalized organic acid .

  • Acidity & Corrosivity Potential: The electron-withdrawing chlorine atom inductively stabilizes the carboxylate anion, potentially increasing acidity (lowering pKa) compared to non-halogenated analogues. This makes the solid and its solutions more aggressive toward mucous membranes.

  • Lipophilicity & Permeation: The ethyl and chloro groups increase lipophilicity (LogP ~2.9), facilitating faster permeation through the skin lipid bilayer than hydrophilic acids. Standard latex gloves are insufficient; nitrile offers superior resistance to organic acids.

  • Dust Hazard: As a solid powder, the primary vector of exposure is inhalation of airborne particulates, which can cause severe upper respiratory tract irritation (GHS H335).

GHS Hazard Profile
CodeHazard StatementSeverity
H315 Causes skin irritationModerate
H319 Causes serious eye irritationHigh
H335 May cause respiratory irritationModerate

Personal Protective Equipment (PPE) Architecture

Your PPE is a redundant defense system. Do not rely on a single barrier.

The "Self-Validating" PPE Protocol
  • Eyes (Non-Negotiable): Chemical splash goggles (ANSI Z87.1). Why? Safety glasses allow dust entry from the sides. Acidic dust in the eye dissolves in tear fluid, creating a concentrated corrosive solution immediately on the cornea.

  • Hands (Layered Defense):

    • Primary: Nitrile gloves (Minimum thickness: 0.11 mm / 4 mil).

    • Validation: Inspect for pinholes by inflating slightly before donning.

    • Causality: Nitrile resists the acid degradation that compromises latex. Change gloves immediately upon splash contact.

  • Respiratory:

    • Standard: Handling must occur inside a fume hood.

    • Contingency: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

Visualization: PPE Decision Logic

PPE_Logic Task Task Identification Weighing Weighing/Solid Handling Task->Weighing Solution Solution/Reaction Task->Solution Hood Is Fume Hood Available? Weighing->Hood FullGear Standard: Lab Coat + Goggles + Nitrile Gloves + Fume Hood Sash Lowered Solution->FullGear Liquid Handling Hood->FullGear Yes RespReq CRITICAL: Add N95/P100 Respirator + Tight-fitting Goggles Hood->RespReq No (High Risk)

Figure 1: Decision logic for selecting PPE based on task and engineering control availability.

Operational Logistics: Handling & Synthesis

A. Receiving & Storage[2][3][5]
  • Inspection: Upon receipt, verify the bottle seal is intact. If the outer package smells "acidic" or "acrid," the container may be compromised.

  • Environment: Store in a cool, dry place away from strong oxidizing agents and strong bases .[2]

  • Segregation: Keep separate from amines and active metals to prevent exothermic salt formation or hydrogen gas evolution.

B. Weighing & Solubilization Protocol

This is the highest-risk phase due to dust generation.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.

  • Transfer: Use a spatula; never pour directly from the stock bottle.

  • Solubilization:

    • Add the solvent (e.g., DMSO, Methanol, DCM) to the flask before adding the solid if possible, or add the solid slowly to the solvent.

    • Note: 3-Chloro-4-ethylbenzoic acid has limited water solubility.[5] Organic solvents are required.

  • Decontamination: Wipe the balance area with a damp paper towel (water + mild detergent) immediately after use to capture invisible dust.

Visualization: Safe Handling Workflow

Handling_Workflow Start Start: Stock Bottle Retrieval Inspect Inspect Seal & PPE Check Start->Inspect Hood Transfer to Fume Hood Inspect->Hood Weigh Weighing (Sash at safe height) Hood->Weigh Dissolve Solubilization (Add to Solvent) Weigh->Dissolve Clean Decontaminate Balance Area Dissolve->Clean Waste Disposal (See Section 6) Clean->Waste

Figure 2: Step-by-step workflow for minimizing exposure during experimental setup.

Emergency Response Procedures

Accidental Spills (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Ensure goggles and N95 respirator are worn.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up the material (do not sweep dry). Place in a hazardous waste bag.

  • Neutralize: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize acidic residues, then rinse with water.

Exposure Response[3][8][9]
  • Eye Contact: Flush immediately with water for 15 minutes .[4][5][6] Hold eyelids open. The acidity can cause corneal clouding if not treated instantly.

  • Skin Contact: Wash with soap and copious water.[3][5][7][6] Do not use organic solvents (ethanol/acetone) to wash skin; they will drive the chemical deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed pulmonary edema).

Disposal Architecture

Compliance with environmental regulations (RCRA in the US) is mandatory.

Waste StreamDescriptionAction
Solid Waste Contaminated paper towels, gloves, solid chemical.Bag in hazardous waste container labeled "Solid Organic Acid Waste."
Liquid Waste Reaction mixtures, mother liquors.Collect in "Halogenated Organic Waste" carboys. Do not mix with strong bases (exothermic).
Rinsate First 3 rinses of glassware.Treat as hazardous liquid waste.

Disposal Method: The preferred method is incineration equipped with a scrubber (to handle HCl generation from the chlorine atom). Do not dispose of down the drain.

References

  • PubChem. (n.d.).[1] 3-Chloro-4-ethylbenzoic acid (CID 12465044).[1] National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 3-Chloro-4-ethylbenzoic acid.[1] Retrieved February 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. United States Department of Labor. Retrieved February 5, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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